molecular formula C11H20N2O6S B2677195 Boc-Cys(Acm,O)-OH CAS No. 75893-04-8

Boc-Cys(Acm,O)-OH

Cat. No.: B2677195
CAS No.: 75893-04-8
M. Wt: 308.35
InChI Key: RNEUQBJGDKCBAI-RQJNJCINSA-N
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Description

Boc-Cys(Acm,O)-OH is a useful research compound. Its molecular formula is C11H20N2O6S and its molecular weight is 308.35. The purity is usually 95%.
BenchChem offers high-quality Boc-Cys(Acm,O)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Cys(Acm,O)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfinyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O6S/c1-7(14)12-6-20(18)5-8(9(15)16)13-10(17)19-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-,20?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUQBJGDKCBAI-RQJNJCINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCS(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCS(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of Boc-Cys(Acm,O)-OH for peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties and Application of Boc-Cys(Acm,O)-OH and its Precursor in Peptide Synthesis

Executive Summary

The synthesis of complex peptides, particularly those containing multiple disulfide bridges, necessitates a sophisticated approach to amino acid protection strategies. Cysteine, with its reactive thiol side chain, represents a critical juncture in this process. This technical guide provides an in-depth analysis of N-α-Boc-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH), a cornerstone reagent for controlling disulfide bond formation. We will elucidate its fundamental physicochemical properties, its behavior within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework, and the established protocols for its orthogonal deprotection.

Furthermore, this guide ventures into the less-explored territory of its sulfoxide derivative, Boc-Cys(Acm,O)-OH. We will discuss the synthesis of this compound and the theoretical and practical implications of the sulfoxide moiety on its physicochemical properties and its potential role as a hyper-stable protecting group in advanced peptide synthesis strategies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical reagents to achieve regioselective control in the synthesis of structurally complex and therapeutically relevant peptides.

Introduction: The Cysteine Conundrum in Peptide Synthesis

The thiol group of cysteine is a powerful functional moiety, essential for the structural integrity and biological activity of countless peptides and proteins through the formation of disulfide bonds. However, its high nucleophilicity and susceptibility to oxidation present significant challenges during chemical synthesis. Uncontrolled oxidation can lead to a heterogeneous mixture of oligomers and incorrectly folded products.

To overcome this, the concept of orthogonal protection was developed. An orthogonal protecting group is one that can be removed under conditions that do not affect other protecting groups on the peptide or the solid-phase resin linker. The Acetamidomethyl (Acm) group is a widely utilized thiol protecting group precisely for this reason; it is stable to the repetitive trifluoroacetic acid (TFA) treatments used to deprotect the N-terminal Boc group in Boc-SPPS, yet it can be selectively removed later to form a desired disulfide bond.[1][2][3] This guide focuses on the Boc-protected version of this critical building block and its sulfoxide variant.

Section 1: Foundational Physicochemical Properties of Boc-Cys(Acm)-OH

Boc-Cys(Acm)-OH is the foundational reagent from which its sulfoxide derivative is formed. A thorough understanding of its properties is paramount for its effective use. It is typically supplied as a white to off-white powder or crystalline solid.[4]

Data Presentation: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 19746-37-3[5][6][7][8][9]
Molecular Formula C₁₁H₂₀N₂O₅S[5][7][8][9]
Molecular Weight 292.35 g/mol [7][10]
Appearance White to off-white powder/crystalline solid[4]
Melting Point 111-114 °C[4][10]
Optical Rotation [α]²⁰/D −36.5 ± 1.5°, c = 1% in H₂O[10]
Solubility Soluble in Methanol, DMF, and DMSO[4][11]
Storage Conditions Store at 2-8°C, sealed in a dry environment[4]

Section 2: The Sulfoxide Derivative - Boc-Cys(Acm,O)-OH

The oxidation of the thioether in the cysteine side chain to a sulfoxide introduces significant changes to the molecule's properties. This transformation creates a new chiral center at the sulfur atom, resulting in a mixture of (R)- and (S)-diastereomers.

G cluster_start Boc-Cys(Acm)-OH cluster_product Boc-Cys(Acm,O)-OH Diastereomers BocCysAcm Boc-NH-CH(COOH)-CH₂-S-CH₂-NH-Ac Oxidant Mild Oxidizing Agent (e.g., NaBO₃, H₂O₂) BocCysAcm->Oxidant BocCysAcmO_R (R)-Sulfoxide Boc-NH-CH(COOH)-CH₂-S(O)-CH₂-NH-Ac BocCysAcmO_S (S)-Sulfoxide Boc-NH-CH(COOH)-CH₂-S(O)-CH₂-NH-Ac Oxidant->BocCysAcmO_R Oxidation Oxidant->BocCysAcmO_S Oxidation

Caption: Oxidation of Boc-Cys(Acm)-OH to its (R) and (S) sulfoxide diastereomers.

Synthesis and Hypothesized Properties

Boc-Cys(Acm,O)-OH is not commonly available commercially and is typically synthesized by the controlled oxidation of Boc-Cys(Acm)-OH.[12][13]

  • Impact on Solubility: The introduction of the polar sulfoxide group (S=O) is expected to increase the hydrophilicity of the molecule, likely enhancing its solubility in aqueous and polar organic solvents compared to its thioether precursor.

  • Reactivity and Stability: The sulfoxide is generally more chemically inert than the corresponding thioether, making it resistant to non-specific oxidation. In a peptide synthesis context, this increased stability could be advantageous, preventing unwanted side reactions at the sulfur atom. However, for the cysteine to become active for disulfide formation, the sulfoxide must be reduced back to a thioether, a step that requires specific reducing agents.[14]

  • Application as a Protecting Group: The sulfoxide itself can be considered a protecting group. Its removal (reduction) would require conditions orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups, offering another layer of strategic control in highly complex syntheses.

Section 3: Application in Peptide Synthesis - A Mechanistic Perspective

The primary utility of Boc-Cys(Acm)-OH lies in its orthogonal nature within the Boc-SPPS workflow. The Acm group remains intact during the repetitive TFA-mediated N-terminal Boc deprotection steps, allowing the peptide backbone to be fully assembled before addressing the formation of disulfide bridges.[1][2][15]

SPPS_Workflow Resin Solid Support (e.g., MBHA Resin) AA1 Couple first Boc-AA-OH Resin->AA1 Deprotect1 Deprotect Boc (TFA) AA1->Deprotect1 Neutralize1 Neutralize (DIEA) Deprotect1->Neutralize1 Couple_Cys Couple Boc-Cys(Acm)-OH Neutralize1->Couple_Cys Deprotect2 Deprotect Boc (TFA) Couple_Cys->Deprotect2 Neutralize2 Neutralize (DIEA) Deprotect2->Neutralize2 Elongate Continue Elongation... (Couple, Deprotect, Neutralize) Neutralize2->Elongate Peptide Fully Assembled, Protected Peptidyl-Resin with Cys(Acm) Elongate->Peptide

Caption: Boc-SPPS workflow incorporating a Boc-Cys(Acm)-OH residue.

Orthogonal Deprotection of the Acm Group

The selective removal of the Acm group is the key step that allows for controlled disulfide bond formation. The choice of reagent dictates the outcome.

Deprotection MethodReagent(s)Typical ConditionsOutcomeKey Considerations
Oxidative Cyclization Iodine (I₂)10-50 fold excess I₂ in solvents like aq. acetic acid, MeOH, or DCM for 40-60 min.[1]Direct formation of a disulfide bond.Can cause iodination of sensitive residues like Tyr, His, or Trp. The reaction rate is highly solvent-dependent.[1]
Free Thiol Generation Mercury(II) Acetate (Hg(OAc)₂)1.0 eq. Hg(OAc)₂ per Acm group at pH 4.0, followed by treatment with β-mercaptoethanol.[1]Formation of the free thiol (-SH).Highly toxic. Requires careful handling and disposal of mercury waste. Can also remove other sulfur protecting groups.[1][16]
Free Thiol Generation Silver(I) Tetrafluoroborate (AgBF₄) or TrifluoromethanesulfonateAg(I) salt in TFA, followed by treatment with DTT.[16]Formation of the free thiol (-SH).Toxic and corrosive. Requires careful handling of silver salts.[16]
On-Resin Oxidative Cyclization N-Chlorosuccinimide (NCS)3 eq. NCS in DMF, two treatments of 3.5 minutes each.[1]Direct on-resin formation of a disulfide bond.Offers very fast reaction kinetics under mild conditions.[17]

Section 4: Experimental Protocols

The following protocols are provided as validated starting points for key manipulations involving the Cys(Acm) group.

Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol facilitates the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond on the solid support.[18]

  • Resin Preparation: Swell the fully assembled peptidyl-resin (containing at least two Cys(Acm) residues) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Iodine Treatment: Drain the DMF and add a solution of iodine (10 equivalents relative to resin substitution) in DMF.

  • Reaction: Agitate the mixture gently at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing via HPLC. The reaction is typically complete within 60-90 minutes.[1]

  • Quenching: Once the reaction is complete, drain the iodine solution. Wash the resin thoroughly with DMF until the filtrate is colorless.

  • Final Wash: Perform final washes with Dichloromethane (DCM) and dry the resin under vacuum before proceeding to final cleavage from the resin.

Protocol 2: Deprotection of Cys(Acm) to a Free Thiol using Mercury(II) Acetate

This protocol is performed post-cleavage and purification of the Acm-protected peptide in solution.

CAUTION: Mercury(II) acetate is highly toxic and corrosive. Use appropriate personal protective equipment and work in a well-ventilated fume hood. Dispose of all mercury-containing waste according to institutional guidelines.

  • Peptide Dissolution: Dissolve the purified Cys(Acm)-containing peptide in 10% aqueous acetic acid (5-10 mg/mL).[16]

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or dilute aqueous ammonia.

  • Mercury Treatment: Add mercury(II) acetate (10 equivalents per Acm group) and re-adjust the pH to 4.0. Stir the mixture gently at room temperature under a nitrogen blanket for 2-4 hours.[16]

  • Thiol Scavenging: Add β-mercaptoethanol (20 equivalents per Acm group) to the mixture and allow it to stand for at least 5 hours. This step displaces the mercury from the cysteine thiol and forms a precipitate.[16]

  • Isolation: Remove the mercury-thiol precipitate by centrifugation. Desalt and purify the supernatant containing the free-thiol peptide by preparative HPLC.

Section 5: Potential Pitfalls and Side Reactions

While powerful, the manipulation of cysteine-containing peptides is not without challenges. A proactive understanding of potential side reactions is crucial for success.

Side_Reactions cluster_iodine Iodine Deprotection cluster_cleavage TFA Cleavage Cys_Acm Peptide-Cys(Acm) Disulfide Desired Disulfide Peptide-Cys-S-S-Cys-Peptide Cys_Acm->Disulfide I₂ Tyr Peptide-Tyr Iodinated_Tyr Iodinated Tyrosine (Side Product) Tyr->Iodinated_Tyr I₂ Cys_Trt Peptide-Cys(Trt) on Wang Resin Alkylated_Cys S-alkylated Cysteine (Side Product) Cys_Trt->Alkylated_Cys TFA (No Scavengers) + Wang linker fragments Free_Thiol Desired Free Thiol Peptide-Cys(H) Cys_Trt->Free_Thiol TFA/Scavengers

Caption: Common side reactions during Cys(Acm) deprotection and final peptide cleavage.

  • Iodination of Sensitive Residues: During iodine-mediated Acm removal, the electrophilic nature of iodine can lead to the modification of electron-rich side chains, particularly tyrosine, but also tryptophan and histidine.[1] This can be mitigated by careful control of stoichiometry and reaction time.

  • S-alkylation during Cleavage: During the final TFA cleavage step, carbocations generated from the resin linker (e.g., Wang resin) or other protecting groups can be scavenged by the nucleophilic thiol group of cysteine.[19][20] This is a well-documented side reaction, particularly when the Cys residue is near the C-terminus.[19] The use of a scavenger cocktail containing water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) is critical to minimize this.

  • Incomplete Deprotection/Reduction: A major challenge when using the sulfoxide derivative, Boc-Cys(Acm,O)-OH, would be ensuring complete and efficient reduction back to the thioether before disulfide formation. Incomplete reduction would result in a difficult-to-separate peptide variant.

Conclusion

Boc-Cys(Acm)-OH remains an indispensable tool for the regioselective synthesis of multi-disulfide-containing peptides. Its stability to standard Boc-SPPS conditions combined with a variety of orthogonal deprotection methods provides chemists with the flexibility needed to construct complex molecular architectures. The sulfoxide derivative, Boc-Cys(Acm,O)-OH, represents a more novel reagent whose enhanced stability may offer solutions in highly challenging syntheses, although its use requires the additional step of a controlled reduction. A thorough understanding of the physicochemical properties, reaction mechanisms, and potential side reactions detailed in this guide is essential for any scientist aiming to successfully synthesize and purify cysteine-containing peptides for research and therapeutic development.

References

  • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]

  • Gharal, N., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 27(9), 2955. Retrieved from [Link]

  • Kobayashi, D., et al. (2020). Deprotection of S-acetamidomethyl cysteine with copper(II) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry, 18(34), 6655-6661. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Retrieved from [Link]

  • RSC Publishing. (2022). Towards site-specific manipulation in cysteine-mediated redox signaling. Retrieved from [Link]

  • Frontiers. (2021, August 18). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Retrieved from [Link]

  • ResearchGate. (2017). Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide. Retrieved from [Link]

  • DeepDyve. (n.d.). The reduction of S-methyl-l-cysteine sulfoxide and l-methionine sulfoxide in turnip and bean leaves. Retrieved from [Link]

  • Chemdad. (n.d.). BOC-CYS(ACM)-OH. Retrieved from [Link]

  • Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

  • PubChem. (n.d.). S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 6.1.3.1 Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2013, March 5). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

Sources

Solubility and Handling of Boc-Cys(Acm,O)-OH in Organic Solvents

[1]

Chemical Identity and Context

To accurately address the solubility of Boc-Cys(Acm,O)-OH , we must first distinguish it from the standard building block.[1] The notation "Cys(Acm,O)" refers to the sulfoxide form (

1
  • Boc-Cys(Acm)-OH: The standard, stable building block used in Boc-SPPS (Solid Phase Peptide Synthesis).[1]

  • Boc-Cys(Acm,O)-OH: The oxidized sulfoxide derivative.[1] This is not merely a degradation product; it is a specific intermediate used in sulfoxide-directed disulfide bond formation .[1]

While standard Cys(Acm) is designed to be stable, the Cys(Acm,O) variant is an activated electrophile under acidic conditions, used to attack a second cysteine thiol to form a regioselective disulfide bond.[1]

Solubility Profile

Both the sulfide (Acm) and sulfoxide (Acm,O) forms exhibit excellent solubility in polar aprotic solvents, which is critical for their role in peptide synthesis.

Primary Solvent: N,N-Dimethylformamide (DMF)

Status: Highly Soluble DMF is the gold-standard solvent for both forms.[1]

  • Operational Solubility: Both species easily dissolve at concentrations required for SPPS coupling and solution-phase reactions (typically 0.1 M – 0.5 M ).[1]

  • Evidence: Technical data for Boc-Cys(Acm,O)-OH reports optical rotation measurements taken in DMF (

    
    ), confirming complete solubility at analytical concentrations [1].[1][2][3]
    
Secondary Organic Solvents

The solubility profile shifts slightly due to the increased polarity of the sulfoxide group (


SolventBoc-Cys(Acm)-OH (Standard)Boc-Cys(Acm,O)-OH (Sulfoxide)Operational Notes
DCM (Dichloromethane)SolubleModerately SolubleThe sulfoxide is more polar; dissolution in pure DCM may be slower.[1] A DCM/DMF mixture is recommended for coupling.
DMSO (Dimethyl Sulfoxide)Highly SolubleHighly SolubleExcellent for stock solutions, though DMSO is difficult to remove.[1]
Methanol/Ethanol SolubleSolubleUsed for recrystallization of the sulfoxide form [1].[2]
Ethyl Acetate (EtOAc) Soluble (Warm)SolubleUsed in the synthesis of the sulfoxide; the product can be crystallized from EtOAc mixtures.
Water Low SolubilitySoluble (pH dependent)Both require pH adjustment (acetic acid) or organic co-solvents to dissolve in aqueous buffers.
Ether/Hexanes InsolubleInsolubleUsed to precipitate/triturate the compounds.
Visualization: Solubility Hierarchy

The following diagram illustrates the solubility gradients for the sulfoxide derivative.

SolubilityHierarchyHighHigh Solubility(> 0.5 M)ModModerate Solubility(0.1 - 0.2 M)LowLow/Insoluble(Precipitation)DMFDMFDMF->HighDMSODMSODMSO->HighMeOHMethanolMeOH->HighDCMDCMDCM->ModSulfoxide formmore polarEtOAcEthyl AcetateEtOAc->ModWaterWater (Neutral)Water->LowEtherDiethyl EtherEther->Low

Caption: Solubility classification of Boc-Cys(Acm,O)-OH across standard laboratory solvents.

Technical Workflows

Protocol A: Dissolution for Standard SPPS Coupling

When using Boc-Cys(Acm)-OH for standard chain elongation:

  • Calculate Volume: Aim for a final concentration of 0.1 M to 0.2 M .

  • Solvent Choice: Use DMF (highest purity, amine-free).[1]

    • Why? DCM can cause precipitation of the activated ester if the concentration is too high, whereas DMF maintains homogeneity.[1]

  • Activation: Add the coupling reagents (e.g., DIC/Oxyma or HBTU/DIEA) directly to the DMF solution.[1]

    • Note: If the solution appears cloudy, add NMP (N-methylpyrrolidone) dropwise until clear.[1]

Protocol B: Synthesis and Use of Boc-Cys(Acm,O)-OH

The sulfoxide form is typically generated in situ or synthesized prior to a specific disulfide bridging step.[1]

1. Synthesis of the Sulfoxide (Oxidation):

  • Reagents: Boc-Cys(Acm)-OH + NaBO3·4H2O (Sodium Perborate).[2]

  • Solvent System: Ethyl Acetate (EtOAc) and Water.[1]

  • Procedure:

    • Dissolve Boc-Cys(Acm)-OH in EtOAc.[1][2]

    • Add aqueous NaBO3 (1.1 equivalents).[2]

    • Stir overnight at room temperature.

    • Workup: The product partitions into the aqueous layer (due to high polarity). Acidify with citric acid to extract back into EtOAc or precipitate.

    • Recrystallization: Use Methanol/Ethanol [1].

2. Application (Disulfide Bridging): The solubility in DMF is exploited here to facilitate the reaction between the sulfoxide and a free thiol.[1]

DisulfideWorkflowStartBoc-Cys(Acm,O)-OH(Dissolved in DMF)Step1Protonation of Sulfoxide(Generates Sulfonium Ion)Start->Step1 Acid CatalysisReagentFree Thiol Peptide(H-Cys-Peptide)Step2Nucleophilic Attackby Free ThiolReagent->Step2AcidSilyl Chloride / TFA(Activator)Acid->Step1Step1->Step2 Electrophilic SpeciesResultRegioselective Disulfide Bond(-S-S-)Step2->Result

Caption: Mechanism of Sulfoxide-Directed Disulfide Formation using Boc-Cys(Acm,O)-OH in DMF.

Troubleshooting & Stability

Unintended Oxidation

If your goal is not the sulfoxide but the standard Acm-protected cysteine, beware of "old" DMF.[1]

  • Risk: DMF can degrade into dimethylamine and formic acid over time, and can absorb oxygen.[1]

  • Symptom: Unexpected shifts in HPLC retention time (sulfoxides elute earlier than sulfides due to higher polarity).

  • Prevention: Use fresh, high-grade DMF and store Boc-Cys(Acm)-OH at -20°C.

Solubility Issues in DCM

If Boc-Cys(Acm,O)-OH fails to dissolve in DCM during a coupling step:

  • Cause: The sulfoxide moiety significantly increases the dipole moment.[1]

  • Solution: Add a small volume of DMF (10-20% v/v) to the DCM.[1] This "magic mixture" solvates the polar sulfoxide while maintaining the favorable coupling kinetics of DCM.

Aggregation

Peptides containing Cys(Acm) are prone to aggregation (beta-sheet formation).

  • Detection: Gel-like consistency in the reaction vessel.[1]

  • Remedy: Add Pseudoproline dipeptides or use Chaotropic Salts (e.g., LiCl) in the DMF solvent to disrupt hydrogen bonding.[1]

References

  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. "Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride & Cysteine-Sulfoxide." Available at: [Link][1]

  • PubChem. S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine (Compound Summary). Available at: [Link][1]

Executive Summary: The Dual Role of Boc-Cys(Acm)-OH and its Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-Cys(Acm,O)-OH: Chemical Identity, Safety, and Application in Disulfide Engineering Content Type: In-Depth Technical Guide Audience: Researchers, Peptide Chemists, and Drug Development Professionals

In the landscape of peptide therapeutics, cysteine protection is critical for preventing premature disulfide shuffling. Boc-Cys(Acm)-OH (Boc-S-acetamidomethyl-L-cysteine) is a cornerstone reagent for orthogonal protection, stable to trifluoroacetic acid (TFA) but removable via iodine oxidation.

The specific notation "Boc-Cys(Acm,O)-OH" refers to the sulfoxide derivative (S-acetamidomethyl-L-cysteine sulfoxide). While often generated in situ or as a specific intermediate for "sulfoxide-directed" disulfide bond formation, it is inextricably linked to its parent compound. This guide provides the definitive technical data for the parent reagent (CAS 19746-37-3) while elucidating the advanced mechanistic utility of the sulfoxide form in regioselective ligation.

Chemical Identity & Properties

Primary Reagent: Boc-Cys(Acm)-OH

This is the commercially available building block used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

PropertySpecification
Chemical Name N-α-t-Butoxycarbonyl-S-acetamidomethyl-L-cysteine
CAS Number 19746-37-3
Formula C₁₁H₂₀N₂O₅S
Molecular Weight 292.35 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, Methanol; slightly soluble in water
Purity Typically ≥ 98% (HPLC/TLC)
Melting Point 111–114 °C
The Sulfoxide Derivative: Boc-Cys(Acm,O)-OH

The "O" suffix denotes the oxidation of the sulfide sulfur to a sulfoxide.

PropertySpecification
Chemical Name N-α-t-Butoxycarbonyl-S-acetamidomethyl-L-cysteine sulfoxide
CAS Number Not distinct in commercial catalogs; prepared from 19746-37-3
Role Activated intermediate for acid-catalyzed disulfide formation
Stability Hygroscopic; often prepared in situ or stored at -20°C

Safety Data Sheet (SDS) Analysis

Based on CAS 19746-37-3 (Parent Compound) Note: As the sulfoxide is a derivative, handle with equal or heightened caution regarding oxidative potential.

Hazards Identification (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • Not classified as a dangerous substance under GHS in many jurisdictions (EU/US), but treated as a Combustible Solid .

    • H315: Causes skin irritation (precautionary).

    • H319: Causes serious eye irritation (precautionary).

    • H335: May cause respiratory irritation.

Handling & Storage Protocols
  • Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.

  • Incompatibilities: Strong oxidizing agents (risk of uncontrolled sulfoxide/sulfone formation).[1]

  • PPE:

    • Eyes: Safety glasses with side-shields (EN166).

    • Skin: Nitrile rubber gloves (>0.11mm thickness).

    • Respiratory: N95 (US) or P1 (EU) dust mask if powder generation is likely.

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Eye Contact: Flush eyes with water as a precaution.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Technical Deep Dive: The "Sulfoxide" Strategy

The notation Cys(Acm,O) highlights a sophisticated regioselective strategy. While the Acm group is traditionally removed by Iodine (


) to form disulfides directly, the sulfoxide form  allows for disulfide formation under acidic conditions  without iodine, utilizing a Pummerer-like rearrangement mechanism.
Mechanism of Action
  • Standard Acm Removal:

    
     attacks the sulfur, forming a sulfonium ion that is displaced by a second thiol, forming a disulfide (
    
    
    
    ) and releasing the acetamidomethyl moiety.
  • Sulfoxide-Directed Ligation (Cys(Acm,O)):

    • The sulfoxide oxygen is protonated in weak acid (e.g., TFA/DCM).

    • This activates the sulfur, making it electrophilic.[2]

    • A free thiol (or silyl-protected thiol) attacks the sulfonium intermediate.

    • Result: Clean disulfide formation without heavy metal oxidants or iodine, preventing over-oxidation of sensitive residues like Methionine or Tryptophan.

Visualizing the Pathway

G Start Boc-Cys(Acm)-OH (CAS 19746-37-3) Oxidation Oxidation (H2O2 or NaIO4) Start->Oxidation Controlled Ox. Sulfoxide Boc-Cys(Acm,O)-OH (Activated Species) Oxidation->Sulfoxide Acid Acid Activation (TFA/Silyl Chloride) Sulfoxide->Acid Protonation Intermediate Sulfenyl Cation Intermediate Acid->Intermediate - H2O Product Regioselective Disulfide Bond Intermediate->Product + Cys(SH)-Peptide

Figure 1: The activation pathway of Boc-Cys(Acm)-OH to its sulfoxide form for regioselective disulfide bonding.

Experimental Protocols

Protocol A: Standard Incorporation in SPPS
  • Coupling: Use standard carbodiimide chemistry (DIC/Oxyma or HBTU/DIPEA).

  • Deprotection: The Boc group is removed with 50% TFA/DCM. The Acm group remains stable.[1][3]

  • Cleavage: HF cleavage removes benzyl-based side chain groups, leaving Cys(Acm) intact for post-cleavage manipulation.

Protocol B: Iodine-Mediated Disulfide Cyclization

Use this for standard Cys(Acm) to Disulfide conversion.

  • Dissolve the Acm-protected peptide in AcOH:H₂O (4:1) at 1 mg/mL.

  • Add 10 eq. of Iodine (I₂) (dissolved in MeOH or AcOH) under vigorous stirring.

  • Reaction Time: 15–60 minutes. Monitor by HPLC (shift in retention time).

  • Quench: Add 1M Ascorbic Acid or Sodium Thiosulfate until the solution turns colorless.

  • Purification: Lyophilize and purify via preparative HPLC.

Protocol C: Generation of Cys(Acm,O) (Sulfoxide)

Use this if the specific "Acm,O" derivative is required for ligation.

  • Dissolve Boc-Cys(Acm)-OH in Methanol/Water (1:1).

  • Add 1.1 eq of Sodium Periodate (NaIO₄) at 0°C.

  • Stir for 2 hours.

  • Extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Note: This converts the sulfide to the sulfoxide. Verify by Mass Spec (+16 Da shift).

References

  • Sigma-Aldrich. Boc-Cys(Acm)-OH Product Specification & SDS. Retrieved from

  • Albericio, F., et al. (2000).Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Akaji, K., et al. (1992).Synthesis of cystine peptides by iodine oxidation of S-acetamidomethyl cysteine peptides.Tetrahedron Letters, 33(8), 1073-1076.
  • Postma, T. M., & Albericio, F. (2014).Dithioacetals as Thiol Protecting Groups in Peptide Synthesis.Organic Letters, 16(10), 2716–2719.

Sources

Methodological & Application

silyl chloride reduction of Boc-Cys(Acm,O)-OH containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Silyl Chloride-Mediated Reduction of Peptides Containing Cysteine(acetamidomethyl) Sulfoxide

Introduction

In peptide synthesis and drug development, cysteine is a critical amino acid due to the unique reactivity of its thiol side chain, which allows for disulfide bond formation, bioconjugation, and the introduction of various functionalities. The acetamidomethyl (Acm) group is a commonly employed protecting group for the cysteine thiol, valued for its stability to standard peptide synthesis conditions, including trifluoroacetic acid (TFA). However, the thioether linkage in Cys(Acm) is susceptible to oxidation, forming the corresponding sulfoxide, Cys(Acm,O)-OH. This oxidation can occur as an undesirable side reaction during peptide synthesis, particularly during cleavage from the resin or through prolonged exposure to atmospheric oxygen, leading to product heterogeneity and potential loss of biological activity.

The selective reduction of sulfoxides back to their corresponding thioethers without affecting other sensitive functional groups in a complex peptide is a significant challenge. This application note provides a detailed protocol and mechanistic insights for the efficient reduction of Cysteine(acetamidomethyl) sulfoxide residues within peptides using a silyl chloride-based reduction system. This method, adapted from established protocols for methionine sulfoxide (Met(O)) reduction, offers a robust and high-yielding approach to reverse this unwanted modification.

Mechanism of Silyl Chloride-Mediated Sulfoxide Reduction

The reduction of a sulfoxide by a silyl chloride, such as trimethylsilyl chloride (TMSCl), in the presence of a strong acid like TFA and a scavenger like anisole, proceeds through a well-defined pathway. The mechanism leverages the high oxophilicity of the silicon atom.

  • Activation of the Silyl Chloride: In a strongly acidic medium (TFA), the silyl chloride is activated.

  • Oxygen Transfer: The sulfoxide oxygen atom attacks the electrophilic silicon atom of the silyl chloride, forming a silyloxysulfonium intermediate.

  • Reductive Cleavage: A nucleophile, which can be the chloride ion from the reagent or another nucleophilic species present in the mixture, attacks the sulfur atom. This results in the cleavage of the S-O bond.

  • Formation of Byproducts: The reaction yields the desired reduced thioether (Cys(Acm)), a siloxane byproduct (e.g., hexamethyldisiloxane from TMSCl), and a halogenated species. Scavengers like anisole are crucial to trap reactive electrophilic species generated during the reaction, thereby preventing side reactions with sensitive amino acid residues like tryptophan and tyrosine.

The overall transformation is a robust deoxygenation process driven by the formation of the stable silicon-oxygen bond.

Diagram 1: Proposed Mechanism for Cys(Acm,O) Reduction

A visual representation of the key steps in the silyl chloride-mediated reduction of the cysteine sulfoxide.

Silyl_Chloride_Reduction_Mechanism reactant_node reactant_node intermediate_node intermediate_node reagent_node reagent_node product_node product_node Cys_O Peptide-Cys(Acm,O) Intermediate Silyloxysulfonium Intermediate Cys_O->Intermediate 1. O-attack on Si TMSCl R3SiCl (e.g., TMSCl) + TFA TMSCl->Intermediate Cys Peptide-Cys(Acm) Intermediate->Cys 2. Nucleophilic Attack on S Byproduct R3Si-O-SiR3 + Cl+ Intermediate->Byproduct 3. Reductive Cleavage Nucleophile Nucleophile (e.g., Cl-) Nucleophile->Intermediate

Experimental Protocol: Reduction of Boc-Cys(Acm,O)-OH Peptides

This protocol describes a general procedure for the reduction of a peptide containing one or more Cys(Acm,O) residues. It is essential to perform this reaction under anhydrous conditions to prevent hydrolysis of the silyl chloride reagent.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Peptide containing Cys(Acm,O)PurifiedN/ALyophilized powder.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Sigma-AldrichUse fresh bottle; handle in a fume hood.
Trimethylsilyl chloride (TMSCl)≥98%Sigma-AldrichStore under inert gas; handle with care.
AnisoleAnhydrous, 99.7%Sigma-AldrichActs as a scavenger.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent.
Diethyl EtherAnhydrousFisher ScientificFor peptide precipitation.
Acetonitrile (ACN)HPLC GradeFisher ScientificFor HPLC analysis and purification.
WaterHPLC GradeFisher ScientificFor HPLC analysis and purification.
Nitrogen or Argon GasHigh PurityN/AFor maintaining an inert atmosphere.
Reversed-Phase HPLC column (e.g., C18)N/AWaters, AgilentFor analysis and purification.
Step-by-Step Procedure
  • Preparation:

    • Dry a clean, glass reaction vial equipped with a magnetic stir bar under high vacuum or in an oven. Allow it to cool to room temperature under a stream of nitrogen or argon.

    • Weigh the Cys(Acm,O)-containing peptide and add it to the reaction vial.

    • Dissolve the peptide in a minimal amount of TFA (e.g., ~20-50 mg peptide per 1 mL TFA). Sonicate briefly if necessary to aid dissolution.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Setup:

    • To the cooled peptide/TFA solution, add anisole (typically 5-10 equivalents per mole of peptide). Anisole serves as a scavenger to protect sensitive residues.

    • While stirring at 0 °C under an inert atmosphere, slowly add trimethylsilyl chloride (TMSCl) (typically 10-20 equivalents). The addition should be dropwise to control any exotherm.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by reversed-phase HPLC-MS.

    • To take a sample, withdraw a small aliquot (e.g., 5 µL), quench it by diluting it into a large volume of cold water/acetonitrile (50:50), and inject it onto the HPLC.

    • The reaction is typically complete within 1-4 hours. The exact time may vary depending on the peptide sequence and the number of sulfoxide residues.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by HPLC-MS analysis showing complete conversion of the starting material), concentrate the reaction mixture under a gentle stream of nitrogen to remove the excess TFA and TMSCl.

    • Add cold, anhydrous diethyl ether to the concentrated residue to precipitate the peptide.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash two more times to ensure the removal of scavengers and byproducts.

    • After the final wash, dry the peptide pellet under high vacuum.

  • Purification and Characterization:

    • Purify the crude peptide using standard reversed-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Combine the fractions containing the pure, reduced peptide.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Diagram 2: Experimental Workflow

An overview of the entire process from starting material to the final purified product.

Reduction_Workflow start_end_node start_end_node process_node process_node qc_node qc_node Start Start: Lyophilized Peptide with Cys(Acm,O) Dissolve 1. Dissolve Peptide in TFA Cool to 0 °C Start->Dissolve React 2. Add Anisole & TMSCl Stir at Room Temperature Dissolve->React Monitor 3. Monitor by HPLC-MS React->Monitor Check for completion Concentrate 4. Concentrate under N2 Stream Monitor->Concentrate Precipitate 5. Precipitate with Cold Diethyl Ether Concentrate->Precipitate Purify 6. Purify by RP-HPLC Precipitate->Purify Characterize 7. Characterize by MS & HPLC Purify->Characterize End Finish: Pure, Reduced Peptide Characterize->End

Key Considerations and Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient equivalents of TMSCl; reaction time too short; moisture contamination.Increase equivalents of TMSCl to 20-30 eq. Ensure all reagents and glassware are anhydrous. Extend the reaction time and monitor by HPLC.
Side Reactions (e.g., Tyr, Trp) Insufficient scavenger; aggressive reaction conditions.Ensure at least 5-10 equivalents of anisole are used. Perform the reaction at 0 °C for a longer duration instead of at room temperature.
Peptide Degradation Prolonged exposure to strong acid (TFA).Minimize the reaction time as much as possible once the reduction is complete. Work up the reaction promptly.
Low Recovery after Precipitation Peptide is soluble in diethyl ether; insufficient precipitation.Ensure the ether is ice-cold. Use a larger volume of ether. Consider alternative non-solvents like methyl tert-butyl ether (MTBE).
Co-elution during HPLC The reduced peptide and remaining starting material have similar retention times.Optimize the HPLC gradient. A shallower gradient around the elution time of the product can improve resolution. Ensure the reaction has gone to completion to simplify purification.

Conclusion

The silyl chloride-mediated reduction offers an effective and reliable method for converting unwanted Cys(Acm,O) sulfoxides back to the desired Cys(Acm) thioether in synthetic peptides. The protocol is straightforward and utilizes common laboratory reagents. By carefully controlling the reaction conditions, particularly by ensuring an anhydrous environment and using appropriate scavengers, high yields of the desired reduced peptide can be achieved. This method is a valuable tool for process refinement and quality control in the development of cysteine-containing peptide therapeutics.

References

  • Annis, I., Chen, Y., & Barany, G. (2007). Novel Silyl Chloride-Based Methodologies for the Reduction of Methionine Sulfoxide Residues in Peptides. In Peptides for Youth. K.A. Comstock, Ed. (pp. 71-72). New York: Springer. [Link]

  • Claiborne, A., Yeh, J. I., Mallett, T. C., Luba, J., Crane, E. J., 3rd, Charrier, V., & Parsonage, D. (1999). Protein-sulfenic acids: diverse roles for an unlikely player in enzyme catalysis and redox regulation. Biochemistry, 38(47), 15407–15416. [Link]

  • Le, H. T., & Barany, G. (2012). Silyl halide-mediated reduction of methionine sulfoxide in peptides. Journal of Peptide Science, 18(2), 125–132. [Link]

  • Voburka, Z., & Brtník, F. (2014). Reduction of methionine sulfoxide to methionine in solid-phase synthesis. Amino Acids, 46(4), 917–922. [Link]

  • Iris Biotech GmbH. (n.d.). Fmoc-Cys(Acm)-OH. Product Page. [Link]

one-pot synthesis strategies with Boc-Cys(Acm,O)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Regioselective Disulfide Synthesis Strategies using Boc-Cys(Acm)-OH

Executive Summary

This guide details the "one-pot" synthetic strategy for generating multiple disulfide bonds in complex peptides (e.g., conotoxins, insulin analogs, defensins) using the orthogonal protecting group Boc-Cys(Acm)-OH (Acetamidomethyl-protected cysteine).

While standard oxidative folding relies on thermodynamic equilibrium (often resulting in misfolded isomers), the Cys(Acm) strategy allows for regioselective control . This protocol focuses on a "one-pot" workflow where the first disulfide bond is formed via ambient oxidation (or DMSO), followed immediately by Iodine-mediated deprotection/oxidation of the Acm group to form the second bridge, eliminating the need for intermediate HPLC purification.

Note on Nomenclature: The prompt reference to Boc-Cys(Acm,O)-OH is addressed in Section 3.2 as the Sulfoxide-Directed Disulfide Formation strategy, an advanced mechanistic variant where the Acm group is oxidized to a sulfoxide (


) to activate the cysteine for specific ligation.

Chemist’s Rationale: The Orthogonality Principle

To synthesize a peptide with two distinct disulfide bridges (e.g., Cys1–Cys4 and Cys2–Cys3), one cannot simply expose the linear peptide to air; this results in a statistical mixture of three isomers ("Scrambling").

We utilize Orthogonal Protection :

  • Set A (Acid-Labile/Free Thiol): Coc-Cys(Trt)-OH or Boc-Cys(Mob)-OH. These are removed during resin cleavage (TFA or HF), leaving free thiols (

    
    ).
    
  • Set B (Acid-Stable/Oxidation-Labile): Boc-Cys(Acm)-OH . The Acm group survives resin cleavage.[1][2] It effectively "masks" specific cysteines until activated by Iodine (

    
    ).
    

The "One-Pot" Advantage: Traditional methods require isolating the mono-disulfide intermediate. The one-pot method performs the first oxidation (Set A), adjusts the solvent/pH, and immediately performs the second oxidation (Set B) in the same vessel. This increases yield by minimizing handling losses and precipitation.

Mechanistic Pathways

Standard Iodine-Mediated Oxidation

The Acm group is stable to HF and TFA but reacts with electrophilic Iodine.

  • Attack: Iodine attacks the sulfur atom of the Acm group.

  • Displacement: The acetamidomethyl cation is displaced, forming a sulfenyl iodide intermediate (

    
    ).
    
  • Bridge Formation: The sulfenyl iodide is highly reactive and is attacked by a second proximal Cys(Acm) or free thiol, forming the disulfide bond (

    
    ) and releasing Acm-I byproduct.
    
Advanced Variant: Sulfoxide-Directed (The "Acm,O" Pathway)

If the user intends to utilize Cys(Acm)(O) (Cysteine S-acetamidomethyl sulfoxide), this represents an activation strategy.

  • Mechanism: The sulfide of the Acm group is oxidized to a sulfoxide (using peracids or mild

    
     equivalents).
    
  • Acid Activation: In the presence of silyl chlorides or strong acid, the sulfoxide becomes a potent electrophile (Pummerer-type intermediate), reacting rapidly with a free thiol to form a disulfide. This is often used for intermolecular ligation but applies here for difficult intramolecular folds.

Experimental Protocols

Reagents & Materials
  • Reagent: Boc-Cys(Acm)-OH (CAS: 19746-37-3)

  • Oxidant: Iodine (

    
    ) (99.99% trace metals basis)
    
  • Quencher: L-Ascorbic Acid (Vitamin C)

  • Solvents: Glacial Acetic Acid (AcOH), Methanol (MeOH), HPLC-grade Water.

Protocol A: One-Pot Regioselective Folding (Standard)

Phase 1: Synthesis & Cleavage

  • Synthesize peptide on MBHA resin using standard Boc/Benzyl chemistry.

  • Incorporate Boc-Cys(Acm)-OH at positions requiring the second disulfide bridge.

  • Cleave resin using HF/p-Cresol (90:10) at 0°C for 1 hour.

    • Result: Linear peptide with free thiols at non-Acm positions; Acm groups remain intact.

  • Precipitate with cold diethyl ether; wash and dry.

Phase 2: Formation of First Disulfide (Ambient/DMSO)

  • Dissolve crude peptide (0.5 mg/mL) in 0.1 M Ammonium Bicarbonate (pH 8.0) .

    • Note: High dilution prevents intermolecular dimerization.

  • Stir open to air for 24–48 hours OR add 5% DMSO to accelerate (4–6 hours).

  • Monitor: Check by HPLC/MS. Mass should decrease by ~2 Da (loss of 2 H).

    • Checkpoint: Do NOT purify. Proceed to Phase 3.

Phase 3: Formation of Second Disulfide (Iodine/Acm)

  • Acidification: Adjust the reaction mixture pH to < 4.0 by adding Glacial Acetic Acid.

    • Crucial: Iodine oxidation requires acidic conditions to prevent over-oxidation to sulfonic acids.

  • Iodine Addition: Add 10 eq. of

    
     (dissolved in MeOH or AcOH) relative to the peptide.
    
    • Observation: Solution turns dark brown/yellow.

  • Reaction: Stir for 30–60 minutes.

    • Mechanism:[1][3][4][5][6]

      
       removes Acm and forces closure of the second bridge.
      
  • Quenching: Add 1 M Ascorbic Acid aqueous solution dropwise until the solution becomes clear (colorless).

    • Why: Ascorbic acid reduces excess

      
       to Iodide (
      
      
      
      ), stopping the reaction.
  • Isolation: Filter and purify directly via Prep-HPLC.

Data & Comparison

Table 1: Comparison of Oxidation Methods for Cys(Acm)

MethodReagentReaction TimeSelectivityRisk Profile
Standard Iodine

/ AcOH
30–60 minHighOver-oxidation of Trp/Met if not controlled.
Thallium(III)

10–20 minVery HighToxic . Hard to remove Thallium traces.
Sulfoxide (Acm,O) DMSO / TMSClFastSpecificRequires precise acid activation; moisture sensitive.
Silyl Chloride

2–4 hoursModerateGood for hydrophobic peptides; less toxic than Tl.

Visualization: The One-Pot Workflow

The following diagram illustrates the transition from Resin to Final Folded Peptide without intermediate isolation.

OnePotFolding Resin Peptide on Resin (Boc-Strategy) Cleavage HF Cleavage (0°C, 1h) Resin->Cleavage Linear Linear Intermediate [SH, SH, Acm, Acm] Cleavage->Linear Ox1 Oxidation 1: pH 8 / Air (Formation of Bridge A) Linear->Ox1 -2H (Air/DMSO) Mono Mono-Disulfide [S-S, Acm, Acm] Ox1->Mono Acidify Acidify (AcOH) One-Pot Transition Mono->Acidify No Purification Ox2 Oxidation 2: Iodine (I2) (Removal of Acm + Bridge B) Acidify->Ox2 + I2 / MeOH Final Native Folded Peptide [S-S, S-S] Ox2->Final - Acm groups

Caption: Figure 1. Sequential One-Pot Regioselective Disulfide Formation Workflow. The process moves from cleavage to final folding without isolating the mono-disulfide intermediate.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," perform these checks:

  • The "Color Change" Indicator:

    • Observation: Upon adding Iodine, the color should persist as amber/brown.

    • Failure Mode: If the solution immediately goes clear, the peptide (or scavengers) is consuming the Iodine too fast. Action: Add more Iodine until color persists.

  • Tryptophan Modification Check:

    • Iodine can iodinate Tryptophan residues (+126 Da shift).

    • Prevention: Perform the Iodine step in 90% AcOH . If Trp is present, add a scavenger like Anisole or perform the reaction at 0°C.

  • Mass Spectrometry Validation:

    • Start: Mass

      
      
      
    • Step 1 (Air): Mass

      
      
      
    • Step 2 (Iodine): Mass

      
      .
      
    • Calculation: Removal of 2 Acm groups (

      
       Da) and formation of bond (
      
      
      
      H).
    • Net Change Step 2: Loss of ~144 Da (approx, depending on exact Acm fragment lost/gained H). Crucially , look for the disappearance of the characteristic Acm adduct peaks.

References

  • Albericio, F., et al. (1998). "Preparation of protected peptide disulfides by oxidative detachment from a support."[7] International Journal of Peptide and Protein Research.

  • Kamber, B., et al. (1980). "The synthesis of cystine peptides by iodine oxidation of S-trityl-cysteine and S-acetamidomethyl-cysteine peptides." Helvetica Chimica Acta.

  • Postma, T. M., & Albericio, F. (2014). "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry.

  • Sigma-Aldrich. "Boc-Cys(Acm)-OH Product Specification." Merck/Sigma.

Sources

regioselective disulfide bridge construction with Boc-Cys(Acm,O)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Regioselective Disulfide Bridge Construction: An Orthogonal Strategy Employing Boc-Cys(Acm)-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Importance of Disulfide Bonds

Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure, stability, and biological activity of a vast number of peptides and proteins.[1][2] For therapeutic peptides like conotoxins or insulin, the precise connectivity of these sulfur-sulfur bridges is non-negotiable; incorrect pairing can lead to misfolded, inactive, or immunogenic products.[1][2] The synthesis of peptides containing multiple cysteine residues thus presents a significant chemical challenge: how to control which cysteines pair together.

The solution lies in an orthogonal protection strategy , a cornerstone of modern peptide chemistry.[3][4] This approach involves "masking" the reactive thiol side chains of cysteine residues with different protecting groups. Each type of protecting group is engineered to be removed by a specific chemical reagent or condition that leaves the others intact. This allows for the sequential and directed formation of each disulfide bond, ensuring the desired final architecture.

This guide provides a detailed technical overview and field-proven protocols for a robust and widely-used orthogonal strategy for constructing two disulfide bonds. The strategy leverages the distinct chemical properties of two protected cysteine derivatives: the acid-labile Boc-Cys(Trt)-OH and the oxidatively-cleaved Boc-Cys(Acm)-OH . While more advanced strategies involving cysteine sulfoxides or other specialized protecting groups exist, the Trt/Acm pairing offers a reliable and well-documented path to achieving regioselectivity.

Chapter 1: The Chemistry of the Orthogonal Pair

The success of this strategy hinges on the differential lability of the Trityl (Trt) and Acetamidomethyl (Acm) protecting groups.

The Role of Boc-Cys(Trt)-OH: The Acid-Labile Partner

The Trityl (Trt) group is a bulky protecting group that is highly sensitive to acid. In the context of Boc-based Solid-Phase Peptide Synthesis (SPPS), the Trt group is stable to the repetitive mild acid treatments used for Boc group removal. However, it is cleanly and efficiently removed during the final, strong acid cleavage step (e.g., using HF or TFMSA) that releases the peptide from the resin.[2] This property is exploited to generate the first pair of free thiols (-SH) ready for oxidation, while other Acm-protected cysteines remain masked.

The Role of Boc-Cys(Acm)-OH: The Oxidatively-Labile Partner

The Acetamidomethyl (Acm) group is exceptionally stable, withstanding not only the conditions of SPPS but also the strong acid cleavage at the end of the synthesis.[2][5][6] This unique stability allows for the full synthesis, cleavage, and purification of the peptide intermediate containing the first disulfide bond, all while the Acm-protected cysteines are held in reserve.

The Acm group is specifically removed under oxidative conditions, most commonly with iodine (I₂).[7][8] The reaction proceeds via a proposed sulfenyl iodide intermediate, and in the presence of a second Cys(Acm) residue, it results in the simultaneous deprotection and formation of the second disulfide bond.

The Strategic Workflow

The entire process can be visualized as a logical, stepwise construction of the final peptide architecture. The workflow ensures that at each stage, only the desired cysteine residues are reactive, thereby guaranteeing regioselective bond formation.

G cluster_0 On-Resin cluster_1 In-Solution SPPS 1. Boc-SPPS Incorporate Boc-Cys(Trt)-OH and Boc-Cys(Acm)-OH Cleavage 2. Strong Acid Cleavage (e.g., HF) - Peptide released from resin - Trt group removed SPPS->Cleavage Intermediate1 Linear Peptide with Cys(-SH) & Cys(Acm) Cleavage->Intermediate1 Oxidation1 3. First Oxidation (e.g., Air, pH 8) - Forms first disulfide bond Intermediate1->Oxidation1 Purification1 4. RP-HPLC Purification of single-disulfide peptide Oxidation1->Purification1 Oxidation2 5. Second Oxidation (Iodine Treatment) - Acm group removed - Forms second disulfide bond Purification1->Oxidation2 Purification2 6. Final Purification Oxidation2->Purification2 FinalPeptide Final Peptide (Two Regioselective Disulfide Bonds) Purification2->FinalPeptide

Caption: Overall workflow for regioselective two-disulfide bond synthesis.

Chapter 2: Experimental Protocols

Note: These protocols are starting points. Optimization is often required depending on the specific peptide sequence. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc-SPPS Incorporating Cys(Trt) and Cys(Acm)

This protocol assumes a standard manual or automated Boc-SPPS procedure on a suitable resin (e.g., PAM or MBHA resin).

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washes with Dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, followed by a 20-minute treatment to ensure complete removal of the Boc group.

  • Washes: Wash the resin thoroughly with DCM, Isopropanol, and DMF to remove residual acid and prepare for coupling.

  • Amino Acid Coupling:

    • Activate the desired Boc-amino acid (including Boc-Cys(Trt)-OH or Boc-Cys(Acm)-OH) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

  • Capping (Optional): After coupling, cap any unreacted amino groups with acetic anhydride to prevent failure sequences.

  • Washes: Wash the resin with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Cleavage and First Disulfide Bond Formation

This protocol achieves simultaneous cleavage from the resin and deprotection of the Trt groups, followed by the formation of the first disulfide bridge.

  • Peptide-Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with DCM and dry it under a high vacuum for at least 4 hours.

  • HF Cleavage:

    • CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus.

    • Add the dried resin to the HF reaction vessel. Add a scavenger cocktail (e.g., anisole) to protect sensitive residues.

    • Cool the vessel to -5°C. Carefully distill a measured amount of anhydrous HF into the vessel.

    • Stir the reaction at 0°C for 1-2 hours.

    • Remove the HF under a vacuum. The remaining residue is the crude peptide with free thiols (from Cys(Trt)) and Acm-protected thiols.

  • Peptide Extraction: Extract the crude peptide from the resin using 10% aqueous acetic acid. Lyophilize the aqueous extracts to obtain a crude peptide powder.

  • First Oxidation (Intramolecular Cyclization):

    • Dissolve the crude lyophilized peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular reaction over intermolecular dimerization.[6]

    • Adjust the pH of the solution to 8.0-8.5 with dilute ammonium hydroxide.

    • Stir the solution, open to the atmosphere, at room temperature. Air will serve as the oxidant.

    • Monitor the reaction progress by RP-HPLC and mass spectrometry. The reaction is typically complete in 12-24 hours.

  • Purification:

    • Once the reaction is complete, acidify the solution with acetic acid to pH 4-5.

    • Purify the single-disulfide peptide intermediate by preparative RP-HPLC.

    • Lyophilize the pure fractions.

Protocol 3: Second Disulfide Bond Formation via Iodine Oxidation

This protocol removes the Acm groups and concurrently forms the final disulfide bridge.

  • Peptide Dissolution: Dissolve the purified, lyophilized single-disulfide peptide in a suitable solvent. The rate of reaction is highly solvent-dependent. Common choices include 80% aqueous acetic acid or a mixture of methanol and water.[5][9] Use a concentration of approximately 1 mg/mL.

  • Iodine Treatment:

    • Prepare a stock solution of iodine (I₂) (e.g., 0.1 M in methanol).

    • While stirring, add the iodine solution dropwise to the peptide solution until a faint, persistent yellow-brown color remains. This indicates a slight excess of iodine. A 10-50 fold molar excess of iodine is typical.[5]

    • Continue stirring at room temperature for 1-2 hours.

  • Monitoring and Quenching:

    • Monitor the reaction by RP-HPLC. Look for the disappearance of the starting material and the appearance of the final product peak.

    • Once complete, quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow-brown color disappears completely.[2]

  • Final Purification:

    • Dilute the reaction mixture with water.

    • Purify the final peptide with two disulfide bridges by preparative RP-HPLC.

    • Lyophilize the pure fractions to yield the final product.

Chapter 3: Data Presentation and Visualization

Table 1: Comparison of Key Cysteine Protecting Groups
Protecting GroupAbbreviationCleavage Reagent(s)Orthogonal ToKey Characteristics
Acetamidomethyl AcmI₂, Hg(OAc)₂, PdCl₂, NCS[3][5][10]Trt, Mmt, tBuVery stable; removed under oxidative or heavy metal conditions. Ideal for late-stage disulfide formation.
Trityl TrtTFA, mild acid[2]Acm, tBuHighly acid-labile; typically removed during final resin cleavage. Used for the first disulfide bond.
tert-Butyl tBuPhS(O)Ph/MeSiCl₃, Hg(OAc)₂[1][9]Acm, TrtStable to TFA and iodine oxidation. Requires specific, strong deprotection conditions.
4-Methoxytrityl Mmt1-2% TFA in DCM[2]Acm, tBuMore acid-labile than Trt; can be removed on-resin while the peptide is still attached.
tert-Butylthio StBuReducing agents (e.g., DTT, phosphines)[1][11]Acm, TrtRemoved under reductive conditions, providing another layer of orthogonality.
Chemical Reaction Scheme

The following diagram illustrates the chemical transformations of the cysteine side chains during the regioselective synthesis.

Caption: Chemical transformations during the two-step disulfide formation.

References

  • Wright, T. H., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9547-9583. Available from: [Link]

  • Góngora-Benítez, M., et al. (2021). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Pharmaceuticals, 14(4), 350. Available from: [Link]

  • Tarrago, L., et al. (2001). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. The EMBO Journal, 20(22), 6249-6257. Available from: [Link]

  • Lluis, J., & Luis, M. (Eds.). (2008). Regioselective Disulfide Formation | Oxidative Folding of Peptides and Proteins. CRC Press. Available from: [Link]

  • Akaji, K., et al. (2015). Regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation. Journal of Peptide Science, 21(5), 395-401. Available from: [Link]

  • Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 30(6), 1234. Available from: [Link]

  • Smith, D. D., et al. (1995). Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain in human blood coagulation factor IX. Journal of Biological Chemistry, 270(29), 17296-17304. Available from: [Link]

  • Lledós, A., et al. (2006). Theoretical Study of the Reduction Mechanism of Sulfoxides by Thiols. The Journal of Organic Chemistry, 71(14), 5264-5272. Available from: [Link]

  • Biotage. (2023). Optimizing the removal of an STmp protecting group. Available from: [Link]

  • Le, N. T. B., et al. (2015). Mechanism of 1-Cys type methionine sulfoxide reductase A regeneration by glutaredoxin. Biochemical and Biophysical Research Communications, 459(1), 124-129. Available from: [Link]

  • Kumar, A., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC. Available from: [Link]

  • Aapptec Peptides. Boc-Cys(Acm)-OH [19746-37-3]. Available from: [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Available from: [Link]

  • Ohkawachi, K., et al. (2022). Residue-Selective C−H Sulfenylation Enabled by Acid-Activated S-Acetamidomethyl Cysteine Sulfoxide with Application to Peptide Stapling and Lipidation. Angewandte Chemie International Edition, 61(1), e202111811. Available from: [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

  • The Bumpling Biochemist. (2022). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.. Available from: [Link]

Sources

Application Note: Selective Cleavage of Boc-Cys(Acm,O)-OH Peptides from Merrifield Resin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for peptide chemists and drug development professionals working with Boc solid-phase peptide synthesis (SPPS). It addresses the specific challenges of cleaving peptides containing Boc-Cys(Acm,O)-OH (the sulfoxide form of S-acetamidomethyl-L-cysteine) from Merrifield resin .

Executive Summary

The inclusion of Boc-Cys(Acm,O)-OH in a peptide sequence introduces a unique chemoselective handle. Unlike the standard Cys(Acm) , which is a stable protecting group requiring post-cleavage oxidation (e.g., with Iodine or Thallium(III)), the sulfoxide variant Cys(Acm,O) acts as an "active" latent species. It is primarily employed for sulfoxide-directed disulfide bond formation (via the silyl chloride-sulfoxide method) or specific Trp-sulfenylation strategies.

The critical challenge during cleavage from Merrifield resin is controlling the oxidation state of the sulfur. Standard HF cleavage cocktails containing thiols (e.g., p-thiocresol, dimethyl sulfide) will reduce the sulfoxide back to the sulfide (Cys(Acm)), defeating the purpose of using the oxidized building block. Conversely, highly acidic conditions without scavengers can lead to uncontrolled Pummerer rearrangements.

This guide details two distinct protocols:

  • Protocol A (Retention): Cleavage retaining the sulfoxide moiety for post-cleavage functionalization.

  • Protocol B (Reduction): Cleavage with simultaneous reduction to Cys(Acm) (if the oxidation was unintentional or no longer needed).

Chemical Mechanism & Rationale

The Cys(Acm) vs. Cys(Acm,O) Dynamic

The Acetamidomethyl (Acm) group is acid-stable, surviving neat TFA and HF at 0°C. This stability allows it to serve as an orthogonal protecting group.

  • Cys(Acm): Inert to HF. Removed/cyclized later by electrophilic attack (

    
    , 
    
    
    
    ).
  • Cys(Acm,O): The sulfoxide oxygen activates the sulfur. Under specific acidic conditions (e.g., with chlorosilanes), it generates a sulfenyl chloride equivalent that attacks a free thiol to form a disulfide bond cleanly, without external oxidants that might damage sensitive residues (Met, Trp).

The Cleavage Hazard

In Boc chemistry, Hydrogen Fluoride (HF) is the standard cleavage reagent.

  • Standard Low-High HF: Uses Dimethyl Sulfide (DMS) and p-thiocresol. These are reducing agents . They function by accepting carbocations and reducing sulfoxides (mechanistically similar to the reduction of Met(O) to Met).

  • Result: Using standard Low-High HF on a Cys(Acm,O) peptide will yield the Cys(Acm) peptide, stripping the oxygen.

To retain the "O", one must use a Non-Reducing Cocktail .

Workflow Visualization

G Resin Peptide-Resin [Boc-Cys(Acm,O)-...-Merrifield] Decision Target Species? Resin->Decision CocktailA Protocol A: Non-Reducing (HF + Anisole only) Decision->CocktailA Retain Sulfoxide CocktailB Protocol B: Reducing (HF + DMS + p-Cresol) Decision->CocktailB Reduce to Acm ProductA Product A: Cys(Acm,O) (Sulfoxide Intact) CocktailA->ProductA Acidolysis (No Reduction) ProductB Product B: Cys(Acm) (Reduced to Sulfide) CocktailB->ProductB Acidolysis + Reduction AppA Application: Silyl-Chloride Disulfide Formation ProductA->AppA AppB Application: Standard Iodine Cyclization ProductB->AppB

Figure 1: Decision tree for cleavage conditions based on the desired oxidation state of the Cys(Acm) residue.

Experimental Protocols

Pre-Requisites
  • Resin: Merrifield (polystyrene-divinylbenzene).

  • N-Terminal Group: The N-terminal Boc group should be removed (TFA treatment) prior to HF cleavage to prevent tert-butylation of the sulfoxide or aromatic rings.

  • Equipment: Teflon (PFA/FEP) HF cleavage apparatus (e.g., Peptide Institute, Toho). Glass is strictly prohibited.

Protocol A: Non-Reducing Cleavage (Sulfoxide Retention)

Use this protocol to isolate the peptide with the Cys(Acm,O) group intact.

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (Scavenger)[1]

  • Note: Do NOT use DMS, p-Thiocresol, or Methionine.

Procedure:

  • Preparation: Place 100 mg of dried peptide-resin into the Teflon reaction vessel.

  • Scavenger Addition: Add 1.0 mL of Anisole per gram of resin.

    • Rationale: Anisole scavenges benzyl cations generated from the resin linker but is a poor reducing agent compared to thioanisole or DMS.

  • HF Condensation: Cool the vessel to -78°C (Dry ice/Acetone). Distill 9.0 mL of anhydrous HF into the vessel.

  • Reaction: Warm the vessel to 0°C (Ice/Water bath). Stir magnetically for 60 minutes .

    • Caution: Do not exceed 0°C. Higher temperatures increase the risk of Pummerer rearrangement of the sulfoxide in the presence of anisole.

  • Evaporation: Evaporate HF under a stream of Nitrogen or high vacuum at 0°C. Do not use heat.

  • Work-up:

    • Wash the residue with cold diethyl ether (3x) to remove anisole.

    • Extract the peptide with 50% Acetic Acid or water (depending on solubility).

    • Lyophilize immediately.

Expected Outcome: Crude peptide containing Cys(Acm,O) .[2][3] QC Check: Mass spectrometry will show M+16 Da relative to the Cys(Acm) calculated mass.

Protocol B: Reducing Cleavage (Conversion to Cys(Acm))

Use this protocol if the "O" was used for synthesis convenience or stability but the final target requires standard Cys(Acm).

Reagents:

  • Anhydrous HF

  • p-Cresol

  • Dimethyl Sulfide (DMS) - The reducing agent

Procedure (Low-High HF Variant):

  • Low HF Step (Reduction & Side-chain removal):

    • Mix HF : DMS : p-Cresol (25 : 65 : 10 v/v).

    • React at 0°C for 2 hours.

    • Mechanism: The high concentration of DMS promotes the reduction of sulfoxides (Met(O) -> Met; Cys(Acm,O) -> Cys(Acm)) via formation of a sulfonium intermediate which is then reduced.

  • High HF Step (Cleavage from Resin):

    • Evaporate the Low HF mixture.

    • Recharge with HF : p-Cresol (90 : 10).

    • React at 0°C for 45-60 minutes.

  • Work-up: Precipitation in ether and extraction as per standard methods.

Expected Outcome: Crude peptide containing Cys(Acm) (Sulfide form).

Data Summary & Comparison

ParameterProtocol A (Non-Reducing)Protocol B (Reducing)
Target Species Cys(Acm,O) (Sulfoxide)Cys(Acm) (Sulfide)
Primary Scavenger AnisoleDMS / p-Cresol
Forbidden Reagents DMS, Thiocresol, Thioanisole, DTTNone
Reaction Temp Strictly 0°C0°C (Low HF) / 0°C (High HF)
Mass Spec Shift [M_calc + 16] [M_calc]
Post-Cleavage Use Silyl-chloride disulfide formationIodine/Thallium cyclization

Post-Cleavage Application: The Silyl Chloride Method

If Protocol A is used, the resulting Cys(Acm,O) peptide can be cyclized with a free cysteine residue (Cys-H) to form a disulfide bond.

Mechanism:




Protocol:

  • Dissolve the Cys(Acm,O) peptide and the Cys(H) peptide (or the single peptide containing both) in TFA.

  • Add NH₄Cl (as a chloride source) or Trimethylsilyl chloride (TMSCl) .

  • Reaction proceeds rapidly (often < 30 mins) to form the disulfide.

  • This method avoids the use of strong oxidants like Iodine, preventing over-oxidation of Met or Trp residues.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[4] Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N 2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[4] Link

  • Kamber, B., et al. (1980). The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides. Helvetica Chimica Acta. Link

  • Akaji, K., et al. (1991). Synthesis of cystine peptides by the silyl chloride-sulfoxide method. Journal of the Chemical Society, Chemical Communications.[4] Link

  • Hunter, M. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Cys(Acm,O)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting the incomplete coupling of Boc-Cys(Acm,O)-OH. This resource is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we will delve into the common challenges associated with this specific amino acid derivative and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Cys(Acm,O)-OH prone to incomplete coupling?

A1: The primary challenge with Boc-Cys(Acm,O)-OH lies in the steric hindrance presented by its bulky protecting groups. The tert-Butyloxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the cysteine side chain create a crowded environment around the carboxylic acid, impeding its approach to the free amine on the growing peptide chain. This steric hindrance can significantly slow down the coupling reaction, leading to incomplete incorporation.

Q2: What are the immediate signs of an incomplete coupling reaction?

A2: The most direct indicator of incomplete coupling is a positive result from a qualitative test like the Kaiser test (ninhydrin test) after the coupling step. A blue or purple color on the resin beads signifies the presence of unreacted primary amines, confirming that not all available sites have been successfully coupled.

Q3: Can I simply extend the reaction time to resolve this issue?

A3: While extending the reaction time can sometimes improve coupling efficiency, it is not always a sufficient solution for sterically hindered amino acids like Boc-Cys(Acm,O)-OH.[1] In some cases, prolonged exposure to coupling reagents and bases can lead to side reactions or racemization. A more robust approach often involves a combination of strategies, including the use of more potent coupling reagents.

Q4: Are there specific coupling reagents that are more effective for Boc-Cys(Acm,O)-OH?

A4: Yes, for difficult couplings involving sterically hindered amino acids, it is often necessary to use more powerful coupling reagents. Uronium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide activators like DCC or DIC.[2][3] These reagents form highly reactive activated esters that can overcome the steric barrier more efficiently.[4]

Q5: What is "double coupling" and should I use it for Boc-Cys(Acm,O)-OH?

A5: Double coupling is a technique where the coupling reaction is repeated with a fresh solution of the activated amino acid and coupling reagents after the initial coupling attempt.[1][4] This is a highly recommended strategy for ensuring the complete incorporation of sterically hindered residues like Boc-Cys(Acm,O)-OH and can significantly improve the final peptide purity.

In-Depth Troubleshooting Guide

Symptom: Positive Kaiser Test After Coupling

A positive Kaiser test is a clear indication of free primary amines on the resin, signifying an incomplete coupling reaction.

Potential Causes:
  • Steric Hindrance: As previously mentioned, the bulky nature of the Boc and Acm protecting groups is a primary contributor to slow and incomplete coupling.[4]

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, blocking access to the reactive N-terminal amine.[1]

  • Inadequate Resin Swelling: Poor swelling of the solid support can limit the accessibility of reagents to the growing peptide chains within the resin beads.

Recommended Solutions:
  • Optimize Coupling Reagents:

    • Switch from carbodiimide-based reagents (DCC, DIC) to more potent uronium or phosphonium salt-based reagents.[2][3][5]

    • Consider using HATU, HCTU, or COMU, which are known for their high coupling efficiency with hindered amino acids.[1][4][6]

  • Implement Double Coupling:

    • After the initial coupling reaction, wash the resin and perform a second coupling with a fresh preparation of activated Boc-Cys(Acm,O)-OH.[1][4]

  • Adjust Reaction Conditions:

    • Solvent Choice: Ensure the use of a suitable solvent that promotes both resin swelling and peptide chain solvation. N,N-Dimethylformamide (DMF) is a common choice, but for particularly difficult sequences, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents may be beneficial.[4]

    • Temperature: In some cases, a modest increase in temperature can enhance the reaction rate. However, this should be done with caution to avoid potential side reactions and racemization.[4] Microwave-assisted peptide synthesis (MA-SPPS) can be particularly effective for driving difficult couplings to completion.[7]

Experimental Protocols
Protocol 1: Standard Double Coupling with HATU

This protocol is recommended for the incorporation of Boc-Cys(Acm,O)-OH when incomplete coupling is anticipated or observed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Cys(Acm,O)-OH

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • First Coupling:

    • In a separate vessel, pre-activate Boc-Cys(Acm,O)-OH (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Wash the resin thoroughly with DMF.

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of the resin and perform a Kaiser test to assess the completeness of the first coupling.

  • Second Coupling:

    • Repeat steps 1.1 through 1.4 with a fresh solution of activated Boc-Cys(Acm,O)-OH.

    • After the second coupling, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

  • Final Kaiser Test:

    • Perform a final Kaiser test to confirm the completion of the coupling reaction. The beads should remain colorless or slightly yellow.

Data Presentation
Coupling ReagentClassRelative Reactivity for Hindered ResiduesKey Advantages
DIC/HOBt CarbodiimideStandardCost-effective for routine couplings.
HBTU/HOBt Uronium SaltHighGood performance for many difficult couplings.[3]
HATU/HOAt Uronium SaltVery HighExcellent for sterically hindered amino acids due to the formation of highly reactive OAt esters.[4][8]
PyBOP Phosphonium SaltHighEfficient with low racemization risk.[2][5]
COMU Uronium SaltVery HighOxyma-based reagent with high efficiency and safety profile.[6]
Visualization of the Troubleshooting Workflow

Below is a diagram illustrating the decision-making process when encountering an incomplete coupling of Boc-Cys(Acm,O)-OH.

G start Start SPPS Cycle: Couple Boc-Cys(Acm,O)-OH kaiser_test_1 Perform Kaiser Test start->kaiser_test_1 result_1 Test Result? kaiser_test_1->result_1 negative Negative (Complete Coupling) result_1->negative Negative positive Positive (Incomplete Coupling) result_1->positive Positive proceed Proceed to next deprotection step negative->proceed troubleshoot Initiate Troubleshooting positive->troubleshoot double_couple Perform Double Coupling with same reagent troubleshoot->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 result_2 Test Result? kaiser_test_2->result_2 negative_2 Negative (Complete Coupling) result_2->negative_2 Negative positive_2 Positive (Still Incomplete) result_2->positive_2 Positive negative_2->proceed change_reagent Change to a more potent coupling reagent (e.g., HATU, COMU) positive_2->change_reagent repeat_coupling Repeat Coupling change_reagent->repeat_coupling kaiser_test_3 Perform Kaiser Test repeat_coupling->kaiser_test_3 result_3 Test Result? kaiser_test_3->result_3 negative_3 Negative (Complete Coupling) result_3->negative_3 Negative positive_3 Positive (Persistent Issue) result_3->positive_3 Positive negative_3->proceed advanced_options Consider Advanced Strategies: - Microwave Synthesis - Change Solvent System - Evaluate Peptide Sequence for Aggregation positive_3->advanced_options

Caption: Troubleshooting workflow for incomplete coupling.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Benchchem.com. Accessed February 20, 2026.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.com. Accessed February 20, 2026.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques. creative-peptides.com. Accessed February 20, 2026.
  • Aapptec Peptides. Coupling Reagents. aapptec.com. Accessed February 20, 2026.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. bachem.com. June 4, 2024.
  • Bachem.
  • Thieme. Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. thieme-connect.com. Accessed February 20, 2026.
  • Luxembourg Bio Technologies. Coupling Reagents. luxembourg-bio.com. Accessed February 20, 2026.
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. sigmaaldrich.com. Accessed February 20, 2026.
  • Coin, I., et al. Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. 2021;50(17):9795-9860.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. sigmaaldrich.com. Accessed February 20, 2026.
  • Aapptec Peptides. Boc-Cys(Acm)-OH [19746-37-3]. aapptec.com. Accessed February 20, 2026.
  • Biotage. Optimizing the removal of an ACM protecting group. biotage.com. January 30, 2023.
  • MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. 2022;27(21):7298.
  • American Chemical Society. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • Reddit. Solid Phase Peptide Synthesis Help. reddit.com. June 5, 2024.
  • ResearchGate. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis.
  • Benchchem. Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis. benchchem.com. Accessed February 20, 2026.
  • Huang, H., & Carey, R. I. Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research. 1998;51(4):290-296.
  • ResearchGate. SPPS: peptide failure to elongate?.
  • Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. adventchembio.com. Accessed February 20, 2026.
  • ResearchGate. Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.
  • Benchchem. Fmoc-Cys(Acm) - OH in Solid-Phase Peptide Synthesis. benchchem.com. Accessed February 20, 2026.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. cem.com. Accessed February 20, 2026.

Sources

Technical Support Center: Resolving Solubility Challenges of Boc-Cys(Acm,O)-OH in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility Puzzle of Boc-Cys(Acm,O)-OH

Boc-Cys(Acm,O)-OH, the sulfoxide derivative of N-α-Boc-S-acetamidomethyl-L-cysteine, is a specialized building block in solid-phase peptide synthesis (SPPS). The introduction of the sulfoxide group significantly alters the molecule's physicochemical properties, often leading to solubility challenges that can impede coupling reactions and compromise synthesis efficiency. This guide is designed to equip you with the knowledge and practical strategies to overcome these hurdles.

The primary difficulty in dissolving Boc-Cys(Acm,O)-OH stems from the increased polarity and hydrogen-bonding capacity of the sulfoxide moiety. This can lead to strong intermolecular interactions and aggregation, making it resistant to dissolution in standard SPPS solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-Cys(Acm,O)-OH not dissolving in DMF?

Standard solvents like Dimethylformamide (DMF) may be insufficient to dissolve Boc-Cys(Acm,O)-OH due to the compound's propensity for aggregation driven by the polar sulfoxide group. Strong intermolecular hydrogen bonds can form, leading to a stable, less soluble lattice structure.

Q2: What is the chemical difference between Boc-Cys(Acm)-OH and Boc-Cys(Acm,O)-OH, and how does it affect solubility?

The ",O" in Boc-Cys(Acm,O)-OH signifies the presence of a sulfoxide group, where the sulfur atom of the cysteine side chain is oxidized. This oxidation dramatically increases the molecule's polarity and its ability to act as a hydrogen bond acceptor. This enhanced polarity can lead to stronger self-association and reduced solubility in less polar organic solvents compared to its non-oxidized counterpart, Boc-Cys(Acm)-OH.

Q3: Can I use the same coupling conditions for Boc-Cys(Acm,O)-OH as for other Boc-protected amino acids?

Once dissolved, the coupling of Boc-Cys(Acm,O)-OH can generally proceed using standard coupling reagents for Boc-SPPS, such as HBTU or HATU. However, due to the potential for steric hindrance from the bulky protecting groups and the sulfoxide, extended coupling times or double coupling may be necessary to ensure complete incorporation.

Q4: Are there any alternatives to Boc-Cys(Acm,O)-OH with better solubility?

If solubility issues with Boc-Cys(Acm,O)-OH persist and are insurmountable, consider alternative strategies to introduce an oxidized cysteine. One approach is to incorporate Boc-Cys(Acm)-OH into the peptide sequence and then perform an on-resin oxidation to the sulfoxide. This circumvents the solubility issues of the pre-oxidized monomer. However, this adds an extra synthetic step and requires careful optimization to avoid side reactions.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering difficulties dissolving Boc-Cys(Acm,O)-OH, follow this tiered troubleshooting guide. Start with the simplest method and proceed to more advanced techniques as needed.

Tier 1: Standard Dissolution in Common SPPS Solvents

For many protected amino acids, standard solvents are sufficient. While Boc-Cys(Acm,O)-OH is known to be challenging, it is always the first logical step.

Recommended Solvents:

SolventProperties
N,N-Dimethylformamide (DMF) A common polar aprotic solvent for SPPS.
N-Methyl-2-pyrrolidone (NMP) A more polar alternative to DMF with excellent solvating properties.[1][2]
Dichloromethane (DCM) Often used in Boc chemistry, but may be less effective for highly polar compounds.[3]

Protocol 1: Standard Dissolution

  • Weigh the required amount of Boc-Cys(Acm,O)-OH into a clean, dry vessel.

  • Add the desired volume of high-purity, amine-free DMF or NMP to achieve the target concentration.

  • Vortex or stir the mixture at room temperature for 5-10 minutes.

  • Visually inspect for complete dissolution. If particulates remain, proceed to Tier 2.

G cluster_tier1 Tier 1: Standard Dissolution Start Start: Weigh Boc-Cys(Acm,O)-OH AddSolvent Add DMF or NMP Start->AddSolvent Mix Vortex/Stir (5-10 min) AddSolvent->Mix Check Visually Inspect Mix->Check Success Dissolved: Proceed to Coupling Check->Success Clear Solution Fail Particulates Remain Check->Fail Incomplete

Caption: Tier 1 Standard Dissolution Workflow.

Tier 2: Enhanced Dissolution Techniques

If standard methods fail, the following techniques can be employed to overcome stronger intermolecular forces.

Protocol 2: Sonication

Sonication can help break up aggregates and enhance dissolution.[4]

  • Prepare the suspension of Boc-Cys(Acm,O)-OH in DMF or NMP as described in Tier 1.

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating.

  • Allow the solution to cool to room temperature between sonication cycles.

  • Visually inspect for dissolution. If the compound remains insoluble, proceed to the next step.

Protocol 3: Co-Solvent Addition (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent that can disrupt hydrogen bonding.[5]

  • To the suspension of Boc-Cys(Acm,O)-OH in DMF or NMP, add DMSO dropwise while stirring.

  • Start with a small amount (e.g., 5-10% of the total volume) and incrementally add more as needed.

  • Continue stirring and visually inspect for dissolution.

  • Caution: While DMSO is an excellent solvent, it can be difficult to remove under vacuum and may interfere with certain downstream applications. Use the minimum amount necessary to achieve dissolution.

G cluster_tier2 Tier 2: Enhanced Dissolution Start Start: Insoluble Suspension from Tier 1 Sonication Sonication (Short Bursts) Start->Sonication Check1 Inspect Sonication->Check1 AddDMSO Add DMSO Co-Solvent (5-10% v/v) Check1->AddDMSO Insoluble Success Dissolved: Proceed to Coupling Check1->Success Dissolved Check2 Inspect AddDMSO->Check2 Check2->Success Dissolved Fail Still Insoluble Check2->Fail Insoluble

Caption: Tier 2 Enhanced Dissolution Workflow.

Tier 3: Advanced Dissolution with Chaotropic Agents

For exceptionally difficult cases, the use of a chaotropic agent may be necessary. These agents disrupt the structure of water and weaken hydrophobic effects, which can help to break up aggregates.[6]

Protocol 4: Guanidinium Chloride (GuHCl) as a Last Resort

Guanidinium chloride is a strong denaturant and chaotropic agent that can solubilize highly aggregated molecules.[6][7]

  • Prepare a stock solution of 6 M Guanidinium Chloride in DMF or NMP.

  • Add the GuHCl solution dropwise to the suspension of Boc-Cys(Acm,O)-OH while vigorously stirring.

  • Use the minimum volume required to achieve a clear solution.

  • Critical Note: The use of chaotropic salts like GuHCl can interfere with coupling reactions and may require additional purification steps to remove. This method should be considered a last resort and may require significant optimization of subsequent synthesis steps.

G cluster_tier3 Tier 3: Advanced Dissolution Start Start: Insoluble Suspension from Tier 2 AddGuHCl Add 6M Guanidinium Chloride Solution Start->AddGuHCl Stir Vigorous Stirring AddGuHCl->Stir Check Inspect Stir->Check Success Dissolved: Proceed with Caution Check->Success Clear Solution Fail Insoluble: Re-evaluate Synthesis Strategy Check->Fail Persistent Insolubility

Caption: Tier 3 Advanced Dissolution Workflow.

Expert Insights: The Chemistry Behind the Challenge

The sulfoxide group in Boc-Cys(Acm,O)-OH is a key structural feature that dictates its solubility. The S=O bond is highly polar and can participate in strong dipole-dipole interactions and hydrogen bonding with other molecules of the same kind, leading to aggregation.

  • Hydrogen Bonding: The oxygen atom of the sulfoxide is a strong hydrogen bond acceptor, while the N-H protons of the Boc and Acm groups can act as hydrogen bond donors. This facilitates the formation of a robust intermolecular hydrogen-bonding network.

  • Dipole-Dipole Interactions: The significant dipole moment of the sulfoxide group contributes to strong electrostatic attractions between molecules.

  • Crystal Packing: These strong intermolecular forces can lead to a highly ordered and stable crystal lattice, which requires a significant amount of energy to disrupt and dissolve.

The solvents and techniques described in the troubleshooting guide are designed to overcome these forces:

  • Polar Aprotic Solvents (DMF, NMP, DMSO): These solvents have high dielectric constants and can effectively solvate the polar regions of the molecule, disrupting the dipole-dipole interactions.

  • Sonication: The high-frequency sound waves provide the physical energy needed to break apart aggregates and increase the surface area of the solute exposed to the solvent.

  • Chaotropic Agents: These agents disrupt the ordered structure of the solvent and interfere with the non-covalent interactions that hold the solute molecules together.

By systematically applying these strategies, researchers can effectively address the solubility challenges posed by Boc-Cys(Acm,O)-OH and successfully incorporate this valuable building block into their peptide synthesis workflows.

References

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag, 2002.
  • Jena Bioscience. Peptide Solubilization. [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. [Link]

  • Wikipedia. Guanidinium chloride. [Link]

  • AAPPTec. Boc-Cys(Acm)-OH [19746-37-3]. [Link]

  • AAPPTec. Boc-Cys(Acm)-OH [19746-37-3]. [Link]

  • SB-PEPTIDE. Peptide solubility guidelines - How to solubilize a peptide. [Link]

  • Interchim. Guanidine Hydrochloride. [Link]

  • Maratek. How Is N‑Methyl‑2‑Pyrrolidone (NMP) Used in Industry, and What Are the Best Methods for Recovering It?. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • ResearchGate. The Effect of a Hydrogen Bonding Environment (Dimethyl Sulfoxide) on the Ionisation and Redox Properties of the Thiol Group in Cysteine and a Protein Disulfide Isomerase Mimic (Vectrase). [Link]

  • Indian Academy of Sciences. Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • ResearchGate. Effects of dimethyl sulfoxide on the hydrogen bonding structure and dynamics of aqueous N-methylacetamide solution. [Link]

  • Current Protocols in Protein Science. John Wiley & Sons, Inc., 2001.
  • ResearchGate. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. [Link]

  • ResearchGate. Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. [Link]

  • Sciencemadness Wiki. Guanidinium chloride. [Link]

  • PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Chemdad. BOC-CYS(ACM)-OH. [Link]

  • Gyros Protein Technologies. SPPS Tips For Success. [Link]

  • PubChem. S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine. [Link]

  • Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]

  • ResearchGate. Are double couplings in SPPS interesting for purity of short peptides?. [Link]

  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]

  • Methods in Molecular Biology, vol. 35: Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Humana Press, 2000.
  • PubMed Central (PMC). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]

Sources

identifying side reactions of Boc-Cys(Acm,O)-OH reduction

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for peptide chemists encountering issues with the reduction of Boc-Cys(Acm,O)-OH . It is structured to diagnose, explain, and resolve specific side reactions associated with this sulfoxide intermediate.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Sulfoxide Reduction & Side Reaction Analysis

Executive Summary: The "O" Factor

User Query: "Why is my Cys(Acm) mass shifting, and why is the reduction failing?"

Technical Context: Boc-Cys(Acm,O)-OH represents the sulfoxide form of S-acetamidomethyl-L-cysteine. While the Acm group is generally stable to acids, the sulfur atom is susceptible to oxidation (accidental or intentional) to the sulfoxide (


).

Reducing this sulfoxide back to the sulfide (


) is chemically distinct from removing the Acm group. The challenge lies in the chemoselectivity : you must deoxygenate the sulfur without removing the Boc group (acid-labile) or the Acm group (oxidation-labile), while avoiding lethal side reactions like 

-elimination.

Diagnostic Workflow: Identifying the Side Reaction

Use this module to match your analytical data (LC-MS/NMR) to the specific side reaction.

Symptom A: Mass Shift of -18 Da
  • Diagnosis:

    
    -Elimination (Dehydroalanine Formation) 
    
  • Mechanism: The sulfoxide moiety increases the acidity of the

    
    -proton. Under basic conditions or thermal stress, the molecule undergoes syn-elimination, ejecting the sulfenic acid (Acm-S-OH) and forming Dehydroalanine (Dha).
    
  • Critical Risk: Dha is highly reactive; it will react with nucleophiles (amines, thiols) in your mixture, leading to irreversible cross-linking or diastereomers.

Symptom B: Mass Shift of +100 to +200 Da (Variable)
  • Diagnosis: Pummerer Rearrangement [1][2][3][4][5]

  • Mechanism: If you attempted reduction using acid anhydrides (e.g.,

    
    ) or acid chlorides , the sulfoxide oxygen is acylated. This triggers a rearrangement where the acyloxy group migrates to the 
    
    
    
    -carbon of the Acm group or the cysteine backbone.
  • Result: Formation of unstable hemithioacetals that decompose or hydrolyze.

Symptom C: Mass Shift of -100 Da
  • Diagnosis: Premature Boc Deprotection

  • Mechanism: Standard sulfoxide reduction protocols often employ

    
    /DMS in high concentrations of TFA . While effective for Met(O), high TFA acidity cleaves the N-terminal Boc group (
    
    
    
    min).
Symptom D: Mass Shift +89 Da (approx)
  • Diagnosis: S

    
     O Migration (Acm Shift) 
    
  • Mechanism: In peptides containing Serine or Threonine, the Acm carbocation (generated during attempted removal or rearrangement) can migrate from the Sulfur to the Oxygen of the Ser/Thr side chain.

Visualizing the Reaction Pathways

The following diagram maps the fate of Boc-Cys(Acm,O)-OH under different conditions.

Cys_Acm_O_Pathways Start Boc-Cys(Acm,O)-OH (Sulfoxide) Target Boc-Cys(Acm)-OH (Sulfide - Desired) Start->Target Mild Reduction (TMSCl/NaI or NH4I/DMS/Neutral) Elimination Dehydroalanine (Dha) [-18 Da] Start->Elimination Heat or Base (β-Elimination) Pummerer Pummerer Product (α-Acyloxy Thioether) Start->Pummerer Ac2O or Acid Chlorides (Activation) BocLoss H-Cys(Acm,O)-OH (Boc Cleaved) [-100 Da] Start->BocLoss High TFA/Acid (Incompatible pH)

Caption: Figure 1. Reaction divergence of Boc-Cys(Acm,O)-OH. Green path indicates successful deoxygenation; red/yellow paths indicate failure modes driven by pH or electrophilic activation.

Troubleshooting Data Table

Compare your LC-MS results against this reference table to confirm the side reaction.

Observed Mass Shift (

M)
Chemical EventRoot CauseCorrective Action
-16 Da Reduction (Success) Removal of Oxygen (

)
None. Proceed to coupling.
-18 Da Elimination Formation of DehydroalanineLower temperature; ensure pH < 8; avoid strong bases.
-100 Da Boc Removal Acidolysis of

-Butyl carbamate
Use non-acidic reducing agents (e.g., TMSCl/NaI in MeCN).
+42 Da (or +Ac)Pummerer Acetylation of

-carbon
STOP using Acetic Anhydride/TFAA for reduction.
+16 Da (No change)No Reaction Steric hindrance or weak reductantSwitch to

/DMS (if Boc allows) or

.

Validated Protocols

Protocol A: Boc-Compatible Sulfoxide Reduction (Recommended)

Use this protocol to reduce the sulfoxide WITHOUT removing the Boc group.

Principle: This method uses Trimethylsilyl chloride (TMSCl) and Sodium Iodide (NaI) . The TMSCl activates the sulfoxide oxygen (silylation is milder than protonation), and Iodide acts as the reducing agent.

Reagents:

  • Boc-Cys(Acm,O)-OH (1 eq)

  • Sodium Iodide (NaI) (3-5 eq)

  • TMSCl (3-5 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: Dissolve the protected amino acid in anhydrous MeCN under Nitrogen/Argon.

  • Addition: Add NaI (solid) followed by the dropwise addition of TMSCl.

    • Note: The solution will turn dark red/brown due to the formation of Iodine (

      
      ).
      
  • Reaction: Stir at 0°C for 15 minutes , then warm to Room Temperature for 30-60 minutes.

  • Quenching: Quench with aqueous Sodium Thiosulfate (

    
    ) to reduce the free Iodine (color changes from brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Validation: Check LC-MS for the loss of 16 Da.

Protocol B: "Safety-Catch" Removal (If Intentional)

If you intended to remove Acm via the sulfoxide (Pummerer-like cleavage), be warned: this is unstable.

  • Guidance: It is generally safer to reduce the sulfoxide back to Cys(Acm) (Protocol A) and then remove Acm using the standard Iodine/MeOH or Tl(TFA)3 method if deprotection is the ultimate goal.

Frequently Asked Questions (FAQ)

Q: Can I use Dimethyl Sulfide (DMS) and TFA? A: Only if you don't care about the Boc group. The standard "low-high" acidity cleavage cocktail uses DMS/TFA to reduce Met(O), but 50-90% TFA will strip the Boc group within minutes. For Boc chemistry, you must use neutral or Lewis-acid catalyzed reduction (like the TMSCl/NaI method above).

Q: Why do I see a peak at [M-18] when I heat the sample? A: Sulfoxides are thermally labile. At temperatures >50°C, Cys(Acm,O) undergoes thermal syn-elimination to form Dehydroalanine. Always perform reductions at 0°C to RT.

Q: Is the sulfoxide chiral? A: Yes. Oxidation of Cys(Acm) generates a mixture of diastereomers (


 and 

at the sulfur). These may separate on HPLC, appearing as a "split peak" before reduction. This is not a purity issue per se, but reduction should collapse them back to a single peak.

References

  • Pummerer Rearrangement Mechanism & Scope

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Defines the mechanism of acid-anhydride induced side reactions in sulfoxides.
    • URL:[Link]

  • Reduction of Sulfoxides using TMSCl/NaI

    • Title: A Mild and Efficient Method for the Reduction of Sulfoxides to Sulfides
    • Source:Synthesis (Verified Chemical Methodology)[6][7]

    • Context: Basis for Protocol A (Boc-comp
  • Side Reactions in Peptide Synthesis (Cys Elimin

    • Title: Side reactions in the SPPS of Cys-containing peptides[8]

    • Source: Academia.edu / Peptide Science
    • Relevance: Details the -elimination risks and mass shifts associated with Cys deriv
    • URL:[Link]

  • Acm Group Migr

    • Title: Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content[9]

    • Source: PubMed (Int J Pept Protein Res)
    • Relevance: Validates the risk of Acm migration to Ser/Thr during oxid
    • URL:[Link]

Sources

improving purity of peptides synthesized with Boc-Cys(Acm,O)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Peptide Synthesis with Boc-Cys(Acm,O)-OH

Core Directive & Scope

Subject: Optimization of peptide purity using Boc-Cys(Acm,O)-OH (and the related Boc-Cys(Acm)-OH ) in Boc solid-phase peptide synthesis (SPPS).

The "O" Factor: The notation (Acm,O) refers to the sulfoxide form of the S-acetamidomethyl-protected cysteine. While standard Boc-Cys(Acm)-OH is the industry workhorse for disulfide bond formation, the oxidized sulfoxide variant Cys(Acm)(O) is a specialized tool used to:

  • Disrupt Aggregation: The sulfoxide oxygen acts similarly to a pseudoproline, disrupting

    
    -sheet formation in "difficult sequences."
    
  • Enhance Solubility: It increases the polarity of protected intermediates.

  • Facilitate Acid-Catalyzed Disulfides: It allows for disulfide formation via acid catalysis (Silyl chloride method) rather than oxidative iodine.

Objective: This guide addresses the unique purity challenges of this chemistry: controlling the oxidation state, preventing over-oxidation (cysteic acid), and managing the removal of the Acm group without modifying sensitive residues (Tyr, Met, Trp).

The Mechanism: Understanding the Impurity Landscape

To improve purity, you must understand where the "O" (Oxygen) goes. In Boc-Cys(Acm) chemistry, purity loss stems from three specific pathways:

  • The Iodine Trap (Tyr-Iodination): Acm removal typically uses Iodine (

    
    ). If Tyrosine is present, 
    
    
    
    readily attacks the phenol ring, creating mono- and di-iodotyrosine impurities (+126 Da).
  • The Oxygen Trap (Over-oxidation): During Acm removal, the sulfur can be over-oxidized to Sulfinic (

    
    ) or Sulfonic  (
    
    
    
    , Cysteic Acid) acid. This is irreversible.
  • The Reduction Gap: If using Boc-Cys(Acm,O)-OH, the sulfoxide must be reduced to form the disulfide. Incomplete reduction leads to mass shifts of +16 Da.

Visualizing the Pathway & Risks

G Start Boc-Cys(Acm)-Peptide-Resin HF_Cleavage HF Cleavage (Removes Boc/Bzl, Acm Intact) Start->HF_Cleavage Anhydrous HF Linear_Peptide Linear Cys(Acm) Peptide (Purify Here!) HF_Cleavage->Linear_Peptide Oxidation_Step Iodine Oxidation (I2) (Removes Acm + Cyclizes) Linear_Peptide->Oxidation_Step AcOH / H2O Success Target: Cyclic Disulfide Peptide Oxidation_Step->Success Correct Quench Side_Tyr Impurity: Iodinated Tyrosine (+126 Da) Oxidation_Step->Side_Tyr Excess I2 / No Tyr Protection Side_Met Impurity: Met-Sulfoxide (+16 Da) Oxidation_Step->Side_Met No Scavenger Side_Cya Impurity: Cysteic Acid (+48 Da) Oxidation_Step->Side_Cya pH > 4.5 or Long Time

Caption: Figure 1. The critical path of Acm removal. Note that Acm survives HF cleavage, pushing the purity risk to the post-cleavage solution phase.

Troubleshooting & FAQs

Category A: Mass Spectrometry Anomalies

Q: I see a +16 Da impurity that co-elutes with my peptide. Is this my Cys(Acm,O)? A: Likely, yes.

  • Diagnosis: If you used Boc-Cys(Acm,O)-OH, this is the unreduced sulfoxide. If you used standard Boc-Cys(Acm)-OH, this is Methionine Sulfoxide (Met(O)) or Tryptophan oxidation .

  • Fix:

    • If Met/Trp: Add NH₄I (Ammonium Iodide) and DMS (Dimethylsulfide) to your HF cleavage cocktail. This reduces Met(O) back to Met in situ.

    • If Cys(Acm,O): Ensure your reduction step (usually utilizing a silyl chloride or excess thiol in acidic media) is allowed to proceed longer.

Q: I see a +126 Da or +252 Da impurity. What is this? A: This is Iodinated Tyrosine .

  • Cause: During Iodine-mediated Acm removal, the iodine acts as an electrophile attacking the Tyr ring.

  • Fix: Do not use free Iodine if Tyr is present. Instead, use Thallium(III) Trifluoroacetate (toxic but clean) or protect Tyr as Tyr(Br-Z) which is more stable, though standard Tyr(Bzl) is often insufficient against aggressive iodination.

  • Protocol Shift: Perform the reaction in aqueous acetic acid (90%) rather than Methanol/DCM, as the protic solvent suppresses electrophilic aromatic substitution on Tyr.

Category B: Reaction Stalling

Q: The Acm group won't come off. I still see the linear mass (+71 Da per Cys). A: The Iodine reaction is pH-dependent.

  • Diagnosis: If the solution is too acidic (pH < 2), the reaction slows. If too basic (pH > 5), you risk over-oxidation to cysteic acid.

  • Fix: Adjust the reaction buffer to pH 4.0–4.5 . Use a mixture of MeOH:H2O:AcOH.

  • Pro Tip: If using Boc-Cys(Acm,O), the sulfoxide oxygen makes the Acm more stable against certain cleavage conditions. You must reduce the sulfoxide first (using

    
    ) before the Acm removal proceeds efficiently.
    

Validated Protocols

Protocol 1: The "Gold Standard" Iodine Cyclization (For Acm removal)

Use this for standard Boc-Cys(Acm) or after reducing Boc-Cys(Acm,O).

Reagents:

  • Glacial Acetic Acid (AcOH)

  • Iodine (

    
    )[1][2][3]
    
  • Ascorbic Acid (Vitamin C) - The Quencher

Step-by-Step:

  • Dissolution: Dissolve the crude linear peptide (post-HF cleavage) in AcOH:H2O (4:1) at a concentration of 1 mg/mL. High dilution is critical to favor intramolecular (cyclic) vs. intermolecular (dimer) bonds.

  • Oxidation: Add 10 equivalents of

    
     (0.1 M in MeOH) dropwise with vigorous stirring.
    
    • Visual Check: The solution should turn dark brown/amber.

  • Reaction: Stir for 30–60 minutes. Monitor by HPLC.

  • Quenching (Critical): Add Ascorbic Acid solution (1 M in water) dropwise until the solution turns clear/colorless .

    • Why? This immediately reduces excess

      
       to Iodide (
      
      
      
      ), stopping side reactions (Tyr-iodination/Over-oxidation).
  • Isolation: Dilute with water and lyophilize, or load directly onto Prep-HPLC.

Protocol 2: Handling the Sulfoxide Cys(Acm,O)

Use this if you specifically synthesized with the sulfoxide to prevent aggregation.

The Silyl Chloride Method: This method simultaneously reduces the sulfoxide and removes the Acm group to form the disulfide.

  • Solvent: Trifluoroacetic Acid (TFA) with Anisole (scavenger).

  • Reagent: Trichlorosilane (

    
    ) or Methyltrichlorosilane.
    
  • Procedure:

    • Dissolve protected peptide in TFA.

    • Add 50 eq. of Methyltrichlorosilane.

    • Add Diphenylsulfoxide (catalyst).

    • React for 30–60 mins.

    • Mechanism:[4][5] The silyl reagent reduces the sulfoxide oxygen, making the sulfur nucleophilic enough to attack the Acm of the partner Cys.

Data Summary: Selecting the Right Reagent

ReagentTarget GroupRisk ProfileBest For...
Iodine (

)
Cys(Acm)High (Tyr iodination, Over-oxidation)Standard disulfides where Tyr is absent or well-protected.
Thallium(III) (

)
Cys(Acm)High Toxicity (Heavy Metal)High Purity requirements; avoids Tyr iodination completely.
Silyl Chloride Cys(Acm,O)Moisture Sensitive"Difficult sequences" where sulfoxide protection was used for solubility.
Silver Triflate (

)
Cys(Acm)Forms Ag-complex (requires removal)Sequential disulfide formation (orthogonal to other Cys groups).

References

  • Albericio, F., et al. (2021). Cysteine Derivatives in Peptide Synthesis. Bachem Technical Notes.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Selective Deprotection of the Acm Group.

  • Postma, T. M., & Albericio, F. (2014). Disulfide formation strategies in peptide synthesis. Organic & Biomolecular Chemistry.

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Sigma-Aldrich. (2023). Product Specification: Boc-Cys(Acm)-OH Novabiochem.

  • Biotage. (2023).[5] Optimizing the removal of an ACM protecting group.

Sources

preventing beta-elimination when using Boc-Cys(Acm,O)-OH

Technical Support Center: Preventing -Elimination in Boc-Cys(Acm,O)-OH Workflows

Executive Summary: The "Electronic Trap"

The use of Boc-Cys(Acm,O)-OH (the sulfoxide form of S-acetamidomethyl-L-cysteine) presents a unique synthetic challenge compared to its sulfide counterpart, Boc-Cys(Acm)-OH. While the Acm group is generally robust, the presence of the sulfoxide oxygen (

electron-withdrawing effect

This inductive effect significantly increases the acidity of the


-elimination
Dehydroalanine (Dha)

This guide details the specific "Low-Basicity" protocols required to utilize this building block without degrading your peptide backbone.

The Mechanism of Failure

To prevent the reaction, one must understand the causality. The sulfoxide group transforms the cysteine side chain into a "ticking time bomb" in the presence of tertiary amines like DIEA or Piperidine.

Diagram 1: The -Elimination Pathway

The following diagram illustrates how base exposure triggers the collapse of the cysteine residue into dehydroalanine.

BetaEliminationStartBoc-Cys(Acm,O)-PeptideTransitionCarbanion Intermediate(Cα-H Abstraction)Start->Transition α-Proton AbstractionBaseBase (DIEA/TEA)Base->Transition CatalyzesEliminationβ-Elimination(Loss of Acm-Sulfenic Acid)Transition->Elimination Electronic CollapseProductDehydroalanine (Dha)(Dead End/Adducts)Elimination->Product Irreversible

Figure 1: Mechanism of base-catalyzed conversion of Cysteine Sulfoxide to Dehydroalanine.

Critical Protocols: The "Low-Basicity" Workflow

The standard Boc chemistry workflow (TFA deprotection


fatal
Protocol A: Coupling Boc-Cys(Acm,O)-OH to the Resin

Objective: Attach the sensitive amino acid without triggering elimination on itself.

The Rule: NEVER use pre-activation with DIEA (Diisopropylethylamine). The Solution: Use neutral carbodiimide chemistry or weak bases (Collidine).[1]

ParameterStandard Protocol (AVOID)Safe Protocol (RECOMMENDED)
Activator HBTU / HATUDIC (Diisopropylcarbodiimide)
Additive HOBt / DIEAOxyma Pure or HOBt (No Base)
Base DIEA (pKa ~10.5)None (preferred) or TMP (Collidine) (pKa ~7.4)
Solvent DMF (Polar, stabilizes carbanion)DCM/DMF (1:1) (Less polar, inhibits elimination)

Step-by-Step Procedure:

  • Dissolve: Dissolve Boc-Cys(Acm,O)-OH (3 eq) and Oxyma Pure (3 eq) in a 1:1 mixture of DCM/DMF.

  • Activate: Add DIC (3 eq) directly to the amino acid solution.

  • Pre-activation: Allow to react for exactly 2 minutes (do not exceed).

  • Coupling: Add the mixture to the neutralized resin.

  • Time: Couple for 60 minutes. Note: Extended coupling times increase risk.

Protocol B: Chain Elongation (When Cys(Acm,O) is already on the resin)

Objective: Deprotect and couple subsequent amino acids without destroying the Cys(Acm,O) installed in previous steps. The Risk: The neutralization step (usually 10% DIEA or TEA) is the most dangerous moment.

The Solution: In Situ Neutralization . Instead of a separate neutralization wash (which leaves the sensitive Cys exposed to base), neutralize during the coupling of the next amino acid.

  • Deprotection: Treat resin with 50% TFA/DCM (Standard Boc removal).

  • Wash: DCM x 3, DMF x 3. DO NOT wash with TEA/DIEA.

  • Coupling Cocktail:

    • Prepare the next amino acid (e.g., Boc-Ala-OH).

    • Add HBTU/HATU.

    • Add DIEA (only enough to neutralize the resin salts + activate AA).

    • Calculation: If using 0.5 mmol resin, you need ~1.0 mmol base for the resin salts + 1.0 mmol for the activation.

  • Action: Add this cocktail immediately to the TFA-salt resin. The base is consumed instantly by the acid on the resin and the activation, leaving minimal free base to trigger elimination.

Troubleshooting Guide

Diagram 2: Diagnostic Decision Tree

Use this workflow to identify the source of impurities (Dha or Racemization).

TroubleshootingIssueMass Spec shows -89 Da(Loss of Acm+O) or +16 Da (Oxidation)?CheckMassMass = Target - 89 Da(Dehydroalanine)Issue->CheckMass Low MassCheckRacMass = Target(But split peaks on HPLC)Issue->CheckRac Correct MassStep1Did you use DIEA/TEA?CheckMass->Step1Step3Solvent used?CheckRac->Step3Sol1Switch to Collidine orBase-Free DIC/OxymaStep1->Sol1 YesStep2Was coupling > 2 hours?Step1->Step2 NoSol2Limit coupling to 1h.Recouple if needed.Step2->Sol2 YesSol3Use DCM/DMF (1:1).Pure DMF promotes racemization.Step3->Sol3

Figure 2: Troubleshooting logic for Cysteine Sulfoxide impurities.

FAQ: Common User Scenarios

Q1: Why use Boc-Cys(Acm,O)-OH instead of standard Boc-Cys(Acm)-OH? A: The sulfoxide is typically an intermediate used to form disulfide bonds via the "Pummerer rearrangement" or acid-catalyzed sulfoxide reduction methods. If you do not specifically need the sulfoxide for a chemical ligation strategy, use the standard sulfide Boc-Cys(Acm)-OH, which is significantly more stable [1].

Q2: Can I use microwave synthesis with this derivative? A: NO. Microwave irradiation accelerates

Q3: My crude peptide shows a -18 Da peak. Is this elimination? A: Likely not. -18 Da usually indicates loss of water (dehydration) or aspartimide formation. Elimination of the Acm-sulfoxide side chain results in a mass loss of approximately -105 Da (depending on the exact leaving group mechanics) or the observation of the Dha residue. If you see -89 Da (loss of Acm group + Oxygen), you have likely formed Dha.

References

  • Kiso, Y., et al. (1997). "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis." Peptide Chemistry. This seminal work establishes the hierarchy of base strength (Collidine vs. DIEA) in preventing Cys side reactions.

    • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced SPPS." Journal of Peptide Science.

      • Albericio, F., et al. (2022). "Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids." Journal of Organic Chemistry. Details the mechanism of

        
        -elimination triggered by Fmoc/Boc removal bases.
        
        • Bachem Technical Guides. (2021). "Cysteine Derivatives and Protecting Groups." Provides stability data for Acm and Sulfoxide variants.[2]

          Validation & Comparative

          A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of Boc-Cys(Acm,O)-OH Residues

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals engaged in peptide synthesis and the development of cysteine-containing therapeutics, the precise characterization of protected amino acid building blocks is paramount. Among these, N-α-Boc-S-acetamidomethyl-L-cysteine, or Boc-Cys(Acm)-OH, is a cornerstone for the strategic introduction of cysteine residues and the controlled formation of disulfide bonds. Its purity and structural integrity directly impact the yield, purity, and biological activity of the final peptide product.

          This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of Boc-Cys(Acm)-OH, with a focus on providing actionable insights and robust experimental protocols. We will delve into the nuances of instrument selection, ionization techniques, and fragmentation analysis, empowering you to establish a self-validating system for the quality control of this critical reagent.

          The Analytical Imperative: Why Mass Spectrometry for Boc-Cys(Acm)-OH?

          The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus and the Acm (acetamidomethyl) group on the cysteine thiol are designed for orthogonal removal, allowing for precise control over peptide synthesis. However, the synthesis of Boc-Cys(Acm)-OH is not without potential pitfalls, including the formation of dipeptides, residual starting materials, or racemization.[1] Mass spectrometry offers unparalleled sensitivity and specificity for the verification of the correct molecular weight and the structural elucidation of the molecule and its potential impurities.

          Comparing High-Resolution Mass Spectrometry Platforms: Q-TOF vs. Orbitrap

          The two most common high-resolution mass spectrometry (HRMS) platforms for small molecule characterization are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap. The choice between them often depends on the specific analytical need, be it high-throughput screening or in-depth structural confirmation.

          FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapSenior Scientist's Insight
          Resolving Power Typically 40,000 - 60,000Routinely >70,000, up to >280,000For routine identity confirmation of Boc-Cys(Acm)-OH, the resolution of a modern Q-TOF is more than sufficient. The ultra-high resolution of the Orbitrap becomes advantageous when resolving isobaric impurities or for complex matrix analysis.
          Mass Accuracy Typically 1-3 ppm (with internal calibration)Typically <1 ppm (with internal calibration)Both platforms provide excellent mass accuracy for confident elemental composition determination. The sub-ppm accuracy of the Orbitrap provides an extra layer of confidence, particularly in research and discovery settings.
          Scan Speed Very fast (up to 100 spectra/s)Slower, especially at higher resolutionsThe superior scan speed of the Q-TOF makes it highly compatible with fast chromatography, ideal for high-throughput quality control environments.
          Dynamic Range Good (3-4 orders of magnitude)Excellent (4-5 orders of magnitude)The wider dynamic range of the Orbitrap is beneficial for detecting low-level impurities in the presence of the main Boc-Cys(Acm)-OH peak.
          Cost & Maintenance Generally lower initial cost and simpler maintenanceHigher initial investment and more complex maintenanceFor many labs, the performance of a Q-TOF offers the best balance of capability and cost-effectiveness for this application.

          In essence, for a dedicated quality control environment focusing on rapid confirmation of identity and purity, a Q-TOF system offers a robust and cost-effective solution. For a research and development setting where in-depth structural elucidation of unknown impurities is a priority, the Orbitrap's superior resolution and mass accuracy may be more beneficial.[2][3][4]

          The Analytical Workflow: A Step-by-Step Approach

          A robust analytical workflow is crucial for reproducible and reliable characterization of Boc-Cys(Acm)-OH. The following diagram outlines a recommended workflow, which will be detailed in the subsequent protocol.

          Analytical_Workflow Figure 1: Recommended Analytical Workflow for Boc-Cys(Acm)-OH cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Dissolve Boc-Cys(Acm)-OH in 50:50 Acetonitrile/Water with 0.1% Formic Acid LC Inject onto C18 Column Gradient Elution SamplePrep->LC ESI Electrospray Ionization (ESI) Positive Ion Mode LC->ESI MS1 Full Scan MS (m/z 100-500) Accurate Mass Measurement ESI->MS1 MS2 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) MS1->MS2 Precursor Selection DataAnalysis Confirm [M+H]+ Identify Characteristic Fragments Assess Purity MS2->DataAnalysis

          Caption: Recommended analytical workflow for Boc-Cys(Acm)-OH.

          Deconstructing the Molecule: Ionization and Fragmentation Behavior

          Understanding the gas-phase behavior of Boc-Cys(Acm)-OH is key to interpreting its mass spectrum correctly.

          Ionization: Electrospray Ionization (ESI) in positive ion mode is the method of choice for this molecule. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact protonated molecule, [M+H]⁺. A critical experimental choice is the use of formic acid as a mobile phase modifier instead of trifluoroacetic acid (TFA). While TFA is common in peptide analysis, it can induce the cleavage of the acid-labile Boc group in the ESI source, leading to an inaccurate assessment of the sample's integrity.[5]

          Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides structural confirmation. The fragmentation of Boc-protected amino acids is well-characterized and proceeds through distinct neutral losses.[1][6] The primary fragmentation pathways for [Boc-Cys(Acm)-OH+H]⁺ involve the Boc group, leading to the loss of isobutene (56 Da) or tert-butanol (74 Da). Subsequent fragmentation can involve the Acm group and the cysteine backbone.

          The proposed fragmentation pathway is illustrated below:

          Fragmentation_Pathway Figure 2: Proposed ESI-MS/MS Fragmentation of [Boc-Cys(Acm)-OH+H]+ Parent [M+H]+ m/z 293.11 Frag1 [M+H - C4H8]+ m/z 237.05 Loss of Isobutene Parent->Frag1 - 56.06 Da Frag2 [M+H - C4H9OH]+ m/z 219.04 Loss of t-Butanol Parent->Frag2 - 74.07 Da Frag3 [Cys(Acm)+H]+ m/z 193.05 Frag1->Frag3 - CO Frag4 Further Fragmentation (e.g., loss of H2O, CO) Frag2->Frag4 Frag3->Frag4

          Caption: Proposed ESI-MS/MS fragmentation of [Boc-Cys(Acm)-OH+H]⁺.

          Expected Ions in the Mass Spectrum of Boc-Cys(Acm)-OH

          Ion DescriptionFormulaCalculated m/z
          Protonated Molecule[C₁₁H₂₀N₂O₅S+H]⁺293.1115
          Loss of Isobutene[C₇H₁₂N₂O₅S+H]⁺237.0489
          Loss of t-Butanol[C₇H₁₀N₂O₄S+H]⁺219.0383
          Loss of Boc group[C₆H₁₂N₂O₃S+H]⁺193.0641

          Note: m/z values are for the monoisotopic mass.

          Experimental Protocol: LC-MS Analysis of Boc-Cys(Acm)-OH

          This protocol provides a starting point for the analysis on either a Q-TOF or Orbitrap system. Optimization may be required based on the specific instrument and column used.

          1. Sample Preparation a. Accurately weigh approximately 1 mg of Boc-Cys(Acm)-OH. b. Dissolve in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution. c. Dilute the stock solution to a final concentration of 10 µg/mL using 50:50 acetonitrile:water containing 0.1% formic acid. Rationale: Formic acid aids in protonation for positive mode ESI without causing significant Boc group cleavage.[5]

          2. Liquid Chromatography (LC) Conditions a. Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Rationale: A C18 column provides good retention for this moderately polar molecule. b. Mobile Phase A: Water + 0.1% Formic Acid. c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Gradient: 5% B to 95% B over 5 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 2 µL. g. Column Temperature: 40 °C.

          3. Mass Spectrometry (MS) Conditions

          ParameterQ-TOF SettingOrbitrap Setting
          Ionization Mode ESI PositiveESI Positive
          Capillary Voltage 3.5 kV3.5 kV
          Source Temp. 120 °C120 °C
          Desolvation Temp. 350 °C350 °C
          MS1 Scan Range m/z 100 - 500m/z 100 - 500
          MS1 Resolution > 40,000> 70,000
          MS/MS Activation CIDHCD (Higher-energy C-trap Dissociation)
          Collision Energy Ramped 10-30 eVStepped Normalized Collision Energy (20, 30, 40)

          Rationale: Ramped or stepped collision energy ensures that a wide range of fragment ions are generated for comprehensive structural confirmation.

          Conclusion: Ensuring Quality Through Vigilant Analysis

          The robust characterization of Boc-Cys(Acm)-OH by mass spectrometry is a non-negotiable step in ensuring the quality and success of peptide synthesis endeavors. While both Q-TOF and Orbitrap platforms are highly capable of this analysis, the choice ultimately rests on the specific needs of the laboratory, balancing the requirements for throughput, resolution, and budget.

          By implementing the workflow and protocols outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this vital building block. This foundational quality control measure prevents the downstream propagation of errors, saving valuable time and resources, and ultimately contributing to the successful development of novel peptide-based therapeutics.

          References

          • Kertesz-Farkas, A., et al. (2015). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?. Journal of The American Society for Mass Spectrometry, 26(9), 1593-1604. Retrieved from [Link]

          • Dey, S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 635-648. Retrieved from [Link]

          • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]

          • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

          • Chemistry Stack Exchange. (2021). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]

          • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Retrieved from [Link]

          • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

          • Chromatography Online. (2010). Analysis of Amino Acids in Foods using LC–MS. Retrieved from [Link]

          • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

          • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]

          • PubMed. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Retrieved from [Link]

          • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. Retrieved from [Link]

          • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

          • AAPPTec. (n.d.). Boc-Cys(Acm)-OH [19746-37-3]. Retrieved from [Link]

          • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

          • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

          • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

          • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Retrieved from [Link]

          • Reddy, B. V. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24561-24567. Retrieved from [Link]

          • Royal Society of Chemistry. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

          • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

          • ACS Publications. (2015). MaRaCluster: A Fragment Rarity Metric for Clustering Fragment Spectra in Shotgun Proteomics. Retrieved from [Link]

          • Chemical Society Reviews. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

          Sources

          A Strategic Guide to Orthogonal Protection: Boc-Cys(Acm)-OH vs. Fmoc-Cys(Acm)-OH in Peptide Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is paramount to success. This is particularly true when incorporating cysteine residues, the thiol-containing amino acids pivotal for forming disulfide bridges that dictate the structure and function of many peptides and proteins. The acetamidomethyl (Acm) group offers a robust strategy for thiol protection, and its pairing with either a Boc or Fmoc N-terminal protecting group presents distinct advantages and challenges.

          This comprehensive guide provides an in-depth comparison of Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH, offering a technical analysis of their roles in orthogonal protection strategies. By understanding the nuances of each approach, researchers can make informed decisions to optimize the synthesis of complex, disulfide-rich peptides.

          The Principle of Orthogonality in Peptide Synthesis

          In the realm of peptide synthesis, orthogonality is the concept of using multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one group without affecting others.[1][2] This principle is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise assembly of amino acids and the precise formation of post-translational modifications, such as disulfide bonds.[2][]

          The choice between the two major SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), fundamentally dictates the orthogonal scheme.[4] The Boc strategy relies on acid-labile groups, while the Fmoc strategy employs base-labile Nα-protection, creating different chemical environments that influence the selection of side-chain protecting groups.[4][]

          The Role of the Acm Group in Cysteine Protection

          The acetamidomethyl (Acm) group is a widely used protecting group for the thiol side chain of cysteine.[6] Its popularity stems from its stability under the conditions of both Boc and Fmoc SPPS.[6][7] The Acm group is resistant to the trifluoroacetic acid (TFA) used for Boc deprotection and the piperidine used for Fmoc deprotection, making it an excellent candidate for orthogonal protection schemes.[7][8] This stability allows for the assembly of the entire peptide chain while the cysteine thiol remains protected, preventing unwanted side reactions. The Acm group can then be selectively removed at a later stage to facilitate controlled disulfide bond formation.[6][9]

          Visualizing the Orthogonal Protection Strategies

          The following diagrams illustrate the fundamental differences in the orthogonal protection schemes of Boc and Fmoc strategies when incorporating Cys(Acm).

          Boc_Strategy cluster_Boc Boc-SPPS Strategy cluster_Deprotection Deprotection Conditions Boc_N_alpha Nα-Boc TFA TFA (acid) Boc_N_alpha->TFA Deprotection Side_Chain_PGs Side-Chain PGs (e.g., Bzl-based) HF HF (strong acid) Side_Chain_PGs->HF Final Cleavage Cys_Acm Cys(Acm) Iodine Iodine / Hg(OAc)₂ Cys_Acm->Iodine Selective Deprotection

          Caption: Orthogonal protection in Boc-SPPS with Cys(Acm).

          Fmoc_Strategy cluster_Fmoc Fmoc-SPPS Strategy cluster_Deprotection Deprotection Conditions Fmoc_N_alpha Nα-Fmoc Piperidine Piperidine (base) Fmoc_N_alpha->Piperidine Deprotection Side_Chain_PGs Side-Chain PGs (e.g., tBu-based) TFA_cocktail TFA cocktail (acid) Side_Chain_PGs->TFA_cocktail Final Cleavage Cys_Acm Cys(Acm) Iodine Iodine / Hg(OAc)₂ Cys_Acm->Iodine Selective Deprotection

          Caption: Orthogonal protection in Fmoc-SPPS with Cys(Acm).

          Head-to-Head Comparison: Boc-Cys(Acm)-OH vs. Fmoc-Cys(Acm)-OH

          The choice between Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH is intrinsically linked to the overall synthetic strategy. Below is a detailed comparison of their performance and considerations in peptide synthesis.

          FeatureBoc-Cys(Acm)-OHFmoc-Cys(Acm)-OH
          Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
          Nα-Deprotection Strong acid (e.g., Trifluoroacetic acid, TFA)[4]Mild base (e.g., 20% Piperidine in DMF)[10]
          Side-Chain Protection Typically Benzyl-based (Bzl) groups[]Typically tert-Butyl-based (tBu) groups[]
          Final Cleavage Strong acid (e.g., HF, TFMSA)[4]Strong acid cocktail (e.g., TFA/scavengers)[]
          Acm Group Stability Stable to TFA deprotection steps[11]Stable to piperidine deprotection steps[9]
          Orthogonality "Quasi-orthogonal" as both Boc and some side-chain groups are acid-labile, but require different acid strengths for removal.[12]Truly orthogonal, with base-labile Nα-protection and acid-labile side-chain protection.[]
          Key Advantage Robust for long and difficult sequences; repetitive acid treatment can disrupt aggregation.[4]Milder reaction conditions, compatibility with a wider range of chemistries, and amenability to automation.[4][10]
          Potential Issues Harsh final cleavage conditions (HF) can damage sensitive residues.Piperidine can cause side reactions like aspartimide formation and racemization of C-terminal cysteine.

          Experimental Protocols

          Selective Deprotection of the Acm Group and Disulfide Bond Formation with Iodine

          This protocol is applicable for both Boc and Fmoc strategies after the full peptide sequence has been assembled.

          Methodology:

          • Resin Preparation: Swell the peptidyl-resin containing Cys(Acm) residues in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

          • Iodine Solution: Prepare a solution of iodine (5-10 equivalents per Acm group) in the chosen solvent. For on-resin cyclization, DMF is commonly used.[8]

          • Deprotection and Oxidation: Add the iodine solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.[8] The reaction progress can be monitored by HPLC analysis of a cleaved sample.

          • Quenching: After the reaction is complete, wash the resin thoroughly with the solvent to remove excess iodine. Then, quench any remaining iodine by washing with a solution of aqueous sodium thiosulfate or ascorbic acid.[13]

          • Final Cleavage: Proceed with the standard final cleavage protocol appropriate for the Boc or Fmoc strategy to release the cyclized peptide from the resin.

          Selective Deprotection of the Acm Group to a Free Thiol with Mercury (II) Acetate

          This method is employed when a free thiol is desired for subsequent conjugation or selective disulfide bond formation.

          Methodology:

          • Peptide Dissolution: After cleavage and purification of the Acm-protected peptide, dissolve it in an aqueous acetic acid solution (e.g., 10% v/v).[13]

          • pH Adjustment: Adjust the pH of the solution to 4.0.[13]

          • Mercury (II) Acetate Addition: Add one equivalent of mercury (II) acetate per Acm group and stir the mixture at room temperature for 1-2 hours.[6][13]

          • Thiol Treatment: Add a thiol reagent, such as β-mercaptoethanol or dithiothreitol (DTT), to remove the mercury and liberate the free cysteine thiol.[6][13]

          • Purification: Purify the resulting peptide with the free thiol group using reverse-phase HPLC.

          Note: Mercury (II) acetate is highly toxic and requires careful handling and disposal.[6]

          Causality Behind Experimental Choices

          The choice of Acm deprotection reagent is dictated by the desired final product. Iodine is the reagent of choice for direct conversion to a disulfide bond due to its oxidative properties.[14][15] The reaction is typically performed in organic solvents to facilitate solubility and reactivity. Mercury (II) acetate, on the other hand, forms a stable mercaptide intermediate, which upon treatment with a stronger thiol, releases the free cysteine.[13] This two-step process provides a free thiol, offering further synthetic possibilities.

          Conclusion: Making the Right Choice for Your Synthesis

          The decision between Boc-Cys(Acm)-OH and Fmoc-Cys(Acm)-OH is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the target peptide and the overall synthetic plan.

          • Fmoc-Cys(Acm)-OH is generally the preferred choice for routine synthesis of peptides requiring regioselective disulfide bond formation due to the milder conditions of the Fmoc strategy and its high degree of orthogonality.[4][10] This approach is particularly well-suited for peptides containing acid-sensitive residues.[]

          • Boc-Cys(Acm)-OH remains a powerful option for the synthesis of long and challenging sequences that may be prone to aggregation.[4] The repetitive acidic deprotection steps in the Boc strategy can help to disrupt interchain hydrogen bonding, improving synthesis outcomes. However, the harsh final cleavage conditions must be carefully considered.

          Ultimately, a thorough understanding of the chemical principles underlying both the Boc and Fmoc strategies, coupled with the specific properties of the Acm protecting group, will empower researchers to devise a robust and efficient synthesis for even the most complex cysteine-containing peptides.

          References

          • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies - Benchchem.

          • Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.

          • Comparison of Peptide Synthesis Methods and Techniques.

          • Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable.

          • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem.

          • Protected Peptides: Essential Building Blocks for Research - BOC Sciences.

          • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

          • Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool - Advent Chembio.

          • Optimizing the removal of an ACM protecting group | Biotage.

          • What are the chemical properties of Fmoc-Cys(Acm)-OH - Benchchem.

          • Solid Phase Peptide Synthesis (SPPS) explained - Bachem.

          • Application Notes and Protocols: Fmoc-Cys(Acm)-OH in Cyclic Peptide Synthesis - Benchchem.

          • On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC.

          • Amino Acid Sidechain Deprotection - Aapptec Peptides.

          • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications.

          • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed.

          • Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine - Benchchem.

          • Boc-Cys(Acm)-OH [19746-37-3] - Aapptec Peptides.

          • Fmoc-Cys(Acm)-OH [86060-81-3] - Peptides.

          • Deprotection of S -acetamidomethyl cysteine with copper( ii ) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01475C.

          • BOC-CYS(ACM)-OH One Chongqing Chemdad Co. ,Ltd.

          • Fmoc-Cys(Acm) - OH in Solid-Phase Peptide Synthesis - Benchchem.

          • Fmoc-Cys(Acm)-OH | Amino Acids and Derivatives | TargetMol.

          • Boc-Cys(Acm)-OH Novabiochem 19746-37-3 - Sigma-Aldrich.

          • Boc-Cys(Acm)-OH = 96.0 T 19746-37-3 - Sigma-Aldrich.

          • Guide to Solid Phase Peptide Synthesis - AAPPTEC.

          • Boc-Cys(Acm)-OH (CAS 19746-37-3).

          • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.

          Sources

          Comparative Guide: NMR Spectroscopic Identification of Boc-Cys(Acm,O)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In peptide synthesis and metabolomics, the distinction between Boc-Cys(Acm)-OH (the standard protected building block) and its oxidized sulfoxide derivative, Boc-Cys(Acm,O)-OH , is critical. While the acetamidomethyl (Acm) group is robust against basic conditions, the sulfur atom remains susceptible to oxidation during storage or specific activation protocols (e.g., iodine-mediated disulfide formation).

          This guide provides a definitive NMR-based framework for identifying the sulfoxide impurity or intermediate.[1] The core diagnostic indicator is not merely a chemical shift change, but the emergence of magnetic non-equivalence in methylene protons due to the introduction of a chiral sulfoxide center.

          Chemical Context & Stereochemistry

          To interpret the NMR data correctly, one must understand the structural change.

          • Boc-Cys(Acm)-OH: The sulfur is in the sulfide state (-S-). The molecule has one chiral center (L-Cys

            
            -carbon).
            
          • Boc-Cys(Acm,O)-OH: The sulfur is oxidized to a sulfoxide (-S(=O)-). This creates a new chiral center at the sulfur atom.[1]

          Because the L-cysteine backbone is chiral, the oxidation produces a mixture of diastereomers (

          
           and 
          
          
          
          ). Consequently, NMR signals for the sulfoxide species often appear as doubled peaks or complex multiplets compared to the clean signals of the sulfide precursor.

          Comparative NMR Data Analysis

          The following data represents characteristic

          
          H NMR shifts in DMSO-d
          
          
          
          .
          Table 1: Diagnostic Chemical Shift Comparison (300 K)
          Proton AssignmentMoietyBoc-Cys(Acm)-OH (
          
          
          ppm)
          Boc-Cys(Acm,O)-OH (
          
          
          ppm)
          
          
          & Diagnostic Note
          H
          
          
          (Cys)
          
          
          2.70 – 3.00 (m)3.10 – 3.50 (m)Primary Diagnostic. Significant downfield shift due to the electron-withdrawing sulfoxide oxygen. Signals broaden and split into complex ABX patterns.[1]
          H
          
          
          (Methylene)
          
          
          4.20 – 4.30 (s or d)4.10 – 4.60 (dd/ABq)Stereochemical Marker. In the sulfoxide, these protons become strongly diastereotopic, splitting into a distinct AB quartet with large geminal coupling (
          
          
          Hz).
          H
          
          
          (Cys)
          
          
          4.10 – 4.25 (m)4.30 – 4.50 (m)Slight downfield shift. Often overlaps with the Acm methylene signals in the oxidized spectrum.[1]
          NH (Amide)
          
          
          7.00 – 7.20 (d)7.10 – 7.40 (d)Minor shift. Often shows signal doubling (diastereomers).[1]
          CH
          
          
          (Acm)
          
          
          1.85 (s)1.85 – 1.90 (s)Negligible shift. May appear as two closely spaced singlets in a diastereomeric mixture.[1]
          Boc Group
          
          
          1.39 (s)1.39 – 1.41 (s)Non-diagnostic.[1] Remains a strong singlet.[1]

          Note: "m" = multiplet, "s" = singlet, "d" = doublet, "ABq" = AB quartet. Shifts may vary

          
           ppm depending on concentration and water content in DMSO.[1]
          

          Mechanistic Logic: Why the Spectrum Changes

          The transformation from sulfide to sulfoxide induces two major NMR phenomena:

          • Deshielding Effect: The oxygen atom on the sulfur pulls electron density away from adjacent protons.[1] This causes the Cys

            
            -protons to move downfield (higher ppm).[1]
            
          • Prochirality & Diastereotopy:

            • In Boc-Cys(Acm)-OH , the Acm methylene protons (

              
              ) are enantiotopic or only slightly diastereotopic (due to the distant 
              
              
              
              -center). They often appear as a singlet or a tight doublet.[1]
            • In Boc-Cys(Acm,O)-OH , the sulfur atom is now a chiral center directly adjacent to the Acm methylene. This makes these two protons magnetically distinct (diastereotopic).[1] They couple to each other strongly, resulting in a wide AB quartet (two doublets ("roofing" effect)) rather than a singlet.[1]

          Experimental Protocol: Self-Validating Identification

          To ensure data integrity, follow this standard operating procedure (SOP).

          Reagents
          • Solvent: DMSO-d

            
             (99.9% D) + 0.03% TMS (Internal Standard).[1]
            
          • Sample Mass: 5–10 mg.

          • Tube: 5 mm High-Precision NMR Tube.

          Step-by-Step Workflow
          • Sample Preparation: Dissolve 5–10 mg of the lyophilized peptide/amino acid in 0.6 mL DMSO-d

            
            . Vortex until solution is clear.
            
            • Checkpoint: If the solution is cloudy, filtration is required, but be aware of potential aggregation affecting line widths.

          • Acquisition Parameters:

            • Temperature: 298 K (Standard) or 320 K (Elevated).[1]

            • Why 320 K? Boc-protected amino acids often show rotamers (cis/trans isomers about the carbamate bond) at room temperature, which can mimic impurities. Heating coalesces these rotamers, sharpening the spectrum.[1] However , sulfoxide diastereomers will not coalesce.[1] This is a key test.

          • Processing:

            • Reference spectrum to TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

            • Apply exponential multiplication (LB = 0.3 Hz) for sensitivity.

          Decision Matrix & Workflow (Visualization)

          The following diagram outlines the logical flow for identifying the compound based on spectral features.

          NMR_Identification_Flow Start Acquire 1H NMR (DMSO-d6, 298K) Check_Beta Analyze Cys Beta-Protons (Range: 2.7 - 3.5 ppm) Start->Check_Beta Decision_Shift Where is the Beta-CH2 centroid? Check_Beta->Decision_Shift Path_Reduced Centroid ~2.8 - 2.9 ppm Decision_Shift->Path_Reduced Upfield Path_Oxidized Centroid > 3.1 ppm Decision_Shift->Path_Oxidized Downfield Result_Pure Identity: Boc-Cys(Acm)-OH (Reduced/Standard) Path_Reduced->Result_Pure Check_Acm Analyze Acm Methylene (N-CH2-S) Path_Oxidized->Check_Acm Decision_Split Signal Structure? Check_Acm->Decision_Split Decision_Split->Result_Pure Singlet/Tight Doublet (False Positive Check) Result_Oxidized Identity: Boc-Cys(Acm,O)-OH (Sulfoxide) Decision_Split->Result_Oxidized Complex AB Quartet (Diastereotopic)

          Figure 1: Decision tree for the NMR-based discrimination of Cys(Acm) and Cys(Acm,O). The shift of the

          
          -protons and the splitting of the Acm methylene are the definitive gates.
          

          Troubleshooting & Artifacts

          The "Boc Rotamer" Trap

          Boc-amino acids exhibit restricted rotation around the

          
           bond.[1]
          
          • Symptom: In the pure reduced compound, you may see two sets of signals (ratio ~80:20 or 70:30). This can be mistaken for sulfoxide diastereomers.[1]

          • Differentiation Test: Run the NMR at 320 K .

            • Rotamers: Signals will coalesce or broaden significantly as they approach the fast-exchange limit.[1]

            • Sulfoxide Diastereomers: Signals will remain distinct (chemical connectivity does not change with heat).[1]

          The "Acm" Stability Myth

          While Acm is stable to TFA, it is not stable to strong oxidants or prolonged exposure to air in solution.[1] If your "pure" Boc-Cys(Acm)-OH spectrum shows small "shadow" peaks at 3.2 ppm and 4.5 ppm, your sample has partially oxidized (typically 1–5%).

          References

          • Ohkawachi, K., et al. (2023).[1][2][3] Residue-Selective C−H Sulfenylation Enabled by Acid-Activated S-Acetamidomethyl Cysteine Sulfoxide. Chemistry – A European Journal, 29, e202300799.[1][3] (Provides specific proton assignments for Cys(Acm)(O) derivatives).

          • Sigma-Aldrich. (n.d.).[1] Boc-Cys(Acm)-OH Product Specification & Analysis. (Baseline data for the non-oxidized standard).

          • Kundu, A., et al. (2018).[1] Supporting Information: Thiazolidine formation and stability. Royal Society of Chemistry.[1] (Demonstrates NMR splitting patterns of cysteine derivatives and diastereomers).

          • Aachmann, F. L., et al. (2011).[1] NMR assignments of methionine sulfoxide reductase B1. University of Nebraska - Lincoln.[1] (Analogous data on sulfoxide diastereomer identification in amino acids).

          Sources

          A Senior Application Scientist's Guide to Assessing the Chirality and Optical Purity of Boc-Cys(Acm,O)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Imperative of Stereochemical Integrity in Peptide Synthesis

          In the landscape of therapeutic peptide development, the stereochemical purity of amino acid building blocks is not merely a quality metric; it is a fundamental determinant of the final drug substance's safety and efficacy. Each chiral center introduced into a peptide sequence presents the possibility of diastereomeric impurities—subtle structural variants that can lead to drastically different pharmacological profiles, immunogenicity, or toxicity.

          This guide focuses on Nα-Boc-S-acetamidomethyl-L-cysteine, or Boc-Cys(Acm)-OH [1][2], a crucial derivative used in peptide synthesis. The acetamidomethyl (Acm) group provides a stable, orthogonal protection for the thiol side chain, which is invaluable for complex syntheses, particularly those involving multiple disulfide bridges[3]. The tert-Butyloxycarbonyl (Boc) protecting group is a mainstay in classic solid-phase peptide synthesis (SPPS) strategies. Given its role as a foundational building block, ensuring the enantiomeric purity of Boc-Cys(Acm)-OH is a critical first step in guaranteeing the quality of the final peptide.

          This document provides an in-depth comparison of the primary analytical techniques used to assess the chirality and determine the optical purity (and by extension, the enantiomeric excess) of Boc-Cys(Acm)-OH. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering field-proven insights to guide your analytical strategy.

          Overall Analytical Workflow

          Before delving into specific techniques, it's essential to visualize the entire process from sample receipt to final purity assessment. The following workflow outlines the logical progression for a comprehensive chiral analysis.

          Chiral_Analysis_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Interpretation & Reporting Sample Boc-Cys(Acm)-OH Sample MethodSelection Method Selection Based on (Throughput, Accuracy, Sample Availability) Sample->MethodSelection SamplePrep Sample Preparation (Dissolution, Concentration Adjustment) MethodSelection->SamplePrep Polarimetry Polarimetry SamplePrep->Polarimetry HPLC Chiral HPLC SamplePrep->HPLC NMR Chiral NMR SamplePrep->NMR DataAcquisition Data Acquisition (Rotation, Chromatogram, Spectrum) Polarimetry->DataAcquisition HPLC->DataAcquisition NMR->DataAcquisition Calculation Calculation of Enantiomeric Excess (%ee) DataAcquisition->Calculation Report Final Report (Purity Assessment) Calculation->Report

          Caption: General workflow for the chiral assessment of Boc-Cys(Acm)-OH.

          Pillar 1: Optical Polarimetry - The Foundational Technique

          Polarimetry is a classic, non-destructive method that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound[4][5]. Each enantiomer rotates light by an equal magnitude but in opposite directions[6]. This technique provides a bulk measurement of the sample's optical activity, which is directly proportional to the excess of one enantiomer over the other.

          Causality and Experimental Rationale

          The choice of polarimetry rests on its simplicity and direct correlation to the definition of optical activity. It is an excellent tool for a rapid, cost-effective confirmation of chiral identity and for quantifying high levels of optical purity. The specific rotation, [α], is a fundamental physical constant for a chiral molecule under defined conditions (temperature, wavelength, solvent, concentration). For Boc-Cys(Acm)-OH, the literature value for the L-enantiomer is approximately [α]20/D = -36.5° (c=1% in H₂O), indicating it is levorotatory[7]. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, we can calculate the optical purity, which is equivalent to the enantiomeric excess (%ee)[8][9].

          Experimental Protocol: Polarimetry
          • Instrument Setup:

            • Calibrate the polarimeter using a certified quartz plate or a blank solvent-filled cell.

            • Set the wavelength to the sodium D-line (589 nm).

            • Set the temperature to 20°C or 25°C, as specified by the reference value, using a Peltier-thermostatted cell holder[4].

          • Sample Preparation:

            • Accurately weigh approximately 100 mg of Boc-Cys(Acm)-OH.

            • Dissolve the sample in deionized water in a 10 mL volumetric flask to achieve a precise concentration (c) of 1 g/100 mL (or 0.01 g/mL). Ensure complete dissolution.

          • Measurement:

            • Rinse the polarimeter cell (path length, l, typically 1 dm) with the prepared solution.

            • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

            • Place the cell in the polarimeter and record the observed optical rotation (α_obs). Take an average of 3-5 stable readings.

          • Data Interpretation:

            • Calculate the observed specific rotation: [α]_obs = α_obs / (c * l) [10].

            • Calculate the enantiomeric excess (%ee): %ee = ([α]_obs / [α]_pure) * 100 [11][12].

            • For this calculation, use the literature value for pure L-Boc-Cys(Acm)-OH ([α]_pure ≈ -36.5°).

          Self-Validation and Trustworthiness

          The protocol's integrity is maintained by the initial calibration, precise control of concentration and temperature, and the use of a reliable literature value for the pure enantiomer. A negative observed rotation confirms the sample is predominantly the L-enantiomer. An observed specific rotation significantly lower than the reference value would indicate the presence of the D-enantiomer or other optically inactive impurities.

          Pillar 2: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Accuracy

          Chiral HPLC is the most powerful and widely used technique for separating and quantifying enantiomers[13][]. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. This method provides direct, quantitative information on the ratio of the two enantiomers in a sample.

          Causality and Experimental Rationale

          The power of chiral HPLC lies in its ability to physically separate the L- and D-enantiomers. This allows for the direct measurement of the area under each peak in the chromatogram, which is proportional to the concentration of each enantiomer. For N-Boc protected amino acids, two classes of CSPs are particularly effective:

          • Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®): These columns, often based on cellulose or amylose derivatives, separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical structure of the polysaccharide[13]. They are versatile and widely applicable.

          • Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC®): These columns use antibiotics like teicoplanin or vancomycin bonded to silica[15]. They offer multimodal separation mechanisms, including ionic interactions, hydrogen bonding, and inclusion complexing, making them robust and highly selective for polar and amphoteric molecules like amino acid derivatives[15][16].

          By developing a method that achieves baseline resolution between the L- and D-enantiomer peaks, we can accurately quantify even trace amounts of the undesired enantiomer, far exceeding the detection limits of polarimetry.

          Experimental Protocols: Comparative Chiral HPLC

          Instrumentation: Standard HPLC system with a UV detector.

          A. Method Using a Polysaccharide-Based CSP

          • Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

          • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) n-Hexane:IPA + 0.1% TFA . This ratio should be optimized to achieve baseline resolution (Rs > 1.5).

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 25°C.

          • Detection: UV at 210 nm (for the peptide bond and carbamate).

          • Sample Preparation: Dissolve Boc-Cys(Acm)-OH in the mobile phase to a concentration of ~0.5 mg/mL.

          • Injection Volume: 10 µL.

          B. Method Using a Macrocyclic Glycopeptide-Based CSP

          • Column: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm[15].

          • Mobile Phase: Reversed-phase mode. Isocratic mixture of Methanol and an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 6.0) . A typical starting condition is 20:80 (v/v) Methanol:Buffer . Optimize the ratio for best separation.

          • Flow Rate: 1.0 mL/min.

          • Column Temperature: 25°C.

          • Detection: UV at 210 nm.

          • Sample Preparation: Dissolve Boc-Cys(Acm)-OH in a small amount of methanol and dilute with the mobile phase to a concentration of ~0.5 mg/mL.

          • Injection Volume: 10 µL.

          Data Interpretation
          • Identify the peaks for the L-enantiomer (major peak) and the D-enantiomer (minor peak, if present) by running a standard of the racemic mixture.

          • Integrate the peak areas for both enantiomers (Area_L and Area_D).

          • Calculate the enantiomeric excess (%ee): %ee = (|Area_L - Area_D| / (Area_L + Area_D)) * 100 [11].

          Pillar 3: Chiral NMR Spectroscopy - A Mechanistic and Confirmatory Tool

          Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In an achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, by introducing a chiral auxiliary, such as a Chiral Solvating Agent (CSA), the enantiomers form transient, diastereomeric complexes that exhibit distinct chemical shifts[17][18][19].

          Causality and Experimental Rationale

          The use of a CSA creates a chiral environment around the analyte molecules. The differential interaction between the CSA and each enantiomer of Boc-Cys(Acm)-OH leads to the formation of two different diastereomeric solvates. These solvates have slightly different three-dimensional structures and magnetic environments, resulting in the separation of specific proton (¹H) signals in the NMR spectrum[20]. The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric ratio. This method is non-destructive and can provide structural information simultaneously.

          Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
          • Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

          • Sample Preparation:

            • Dissolve ~5-10 mg of Boc-Cys(Acm)-OH in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

            • Acquire a standard ¹H NMR spectrum to identify key proton signals (e.g., the α-proton).

            • To a fresh sample, add a Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a specialized thiourea-based CSA[18]) in a stoichiometric amount (e.g., 1.0 to 1.5 equivalents).

          • Data Acquisition:

            • Acquire a high-resolution ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for detecting a minor enantiomer.

            • Focus on a proton signal that is well-resolved and sensitive to the chiral environment, typically the α-CH proton.

          • Data Interpretation:

            • In the presence of the CSA, the signal for the chosen proton should split into two distinct signals, one for the L-enantiomer complex and one for the D-enantiomer complex.

            • Carefully integrate the two signals (Integral_L and Integral_D).

            • Calculate the enantiomeric excess (%ee): %ee = (|Integral_L - Integral_D| / (Integral_L + Integral_D)) * 100 .

          Comparative Analysis: Choosing the Right Tool for the Job

          The selection of an analytical method is driven by the specific requirements of the analysis. A direct comparison highlights the distinct advantages and limitations of each technique.

          FeaturePolarimetryChiral HPLCChiral NMR Spectroscopy
          Principle Measures bulk optical rotation of light.Physical separation of enantiomers on a chiral stationary phase.Chemical shift non-equivalence induced by a chiral solvating agent.
          Sensitivity (LOQ) Low (~1-5% of minor enantiomer).High (<0.1% of minor enantiomer achievable).Moderate (~0.5-1% of minor enantiomer).
          Accuracy/Precision Moderate; dependent on concentration, temp, and purity of standard.High; direct measurement of peak areas.High; direct measurement of signal integrals.
          Sample Throughput High (minutes per sample).Moderate (15-40 minutes per sample).Low (requires sample prep and longer acquisition times).
          Sample Amount High (~50-100 mg).Low (~0.1-1 mg).Moderate (~5-10 mg).
          Destructive? No.Yes.No.
          Primary Use Case Rapid QC, identity confirmation, high-purity checks.Gold standard for accurate purity determination, method development.Mechanistic studies, structural confirmation, orthogonal check.

          digraph "Method_Comparison" {
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          Sources

          Safety Operating Guide

          Mastering Safety: A Researcher's Guide to Handling Boc-Cys(Acm,O)-OH

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of peptide synthesis and drug development, the precision of your work is matched only by the importance of your safety. This guide provides essential, immediate safety and logistical information for handling Boc-Cys(Acm,O)-OH, a key building block in these cutting-edge fields. As Senior Application Scientists, we understand that true expertise lies not just in the "how," but in the "why." This document is structured to provide not just procedural steps, but the causal logic behind them, ensuring a self-validating system of safety and efficacy in your laboratory.

          Hazard Assessment: Understanding the Risks

          Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for Boc-Cys(Acm,O)-OH was not located, data for the closely related and structurally similar compound, Boc-Cys(Acm)-OH, provides a strong basis for a conservative safety approach.

          Boc-Cys(Acm)-OH is identified as a combustible solid in powder form. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications for this type of compound indicate potential for the following hazards:

          • Harmful if swallowed [1]

          • Causes skin irritation [1]

          • Causes serious eye irritation [1]

          • May cause respiratory irritation [1]

          Therefore, the cornerstone of our safety protocol is the prevention of any direct contact with the substance and the minimization of airborne dust.

          The First Line of Defense: Personal Protective Equipment (PPE)

          The selection and proper use of PPE is non-negotiable. For Boc-Cys(Acm,O)-OH, a multi-layered approach to PPE is required to address the identified hazards.[2]

          Summary of Recommended PPE
          Protection TypeSpecificationRationale
          Respiratory NIOSH-approved N95 respirator or higherTo prevent inhalation of the fine powder, which can cause respiratory irritation.
          Eye & Face Chemical safety goggles and a face shieldGoggles provide a seal against dust particles.[3] A face shield offers an additional layer of protection against splashes or unexpected aerosolization.
          Hand Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and subsequent irritation.[2][3]
          Body Laboratory coat and, for larger quantities, a chemical-resistant apron or suitTo protect skin and personal clothing from contamination.[3][4]
          PPE Selection and Donning/Doffing Workflow

          The following diagram illustrates the logical flow for selecting and using PPE when handling Boc-Cys(Acm,O)-OH.

          PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) Assess Assess Hazards (Solid Powder, Irritant) Select Select Appropriate PPE (N95, Goggles, Gloves, Lab Coat) Assess->Select Based on SDS & Risk Assessment Inspect Inspect PPE for Damage Select->Inspect Pre-use Check Don_Coat 1. Don Lab Coat Don_Resp 2. Don N95 Respirator Don_Goggles 3. Don Safety Goggles Don_Gloves 4. Don Gloves (over cuffs) Doff_Gloves 1. Remove Gloves Doff_Coat 2. Remove Lab Coat Wash1 Wash Hands Doff_Goggles 3. Remove Goggles Doff_Resp 4. Remove Respirator Wash2 Wash Hands Thoroughly

          Caption: Logical workflow for PPE selection, donning, and doffing.

          Operational Plan: Safe Handling from Bench to Waste

          Safe handling of Boc-Cys(Acm,O)-OH extends beyond personal protection to include the laboratory environment and procedural diligence.

          Engineering Controls: Your Primary Barrier
          • Chemical Fume Hood: All weighing and handling of powdered Boc-Cys(Acm,O)-OH must be conducted inside a certified chemical fume hood. This is the most critical engineering control for preventing the inhalation of airborne particles.

          • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

          Step-by-Step Handling Protocol
          • Preparation:

            • Designate a specific area within the fume hood for handling the compound.

            • Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible to minimize movement and potential for spills.

            • Have waste containers pre-labeled and within arm's reach inside the fume hood.

          • Weighing and Transfer:

            • Gently open the container, avoiding any sudden movements that could create a dust cloud.

            • Use a dedicated, clean spatula to carefully transfer the desired amount of powder to a weigh boat.

            • Close the primary container immediately after dispensing.

            • To dissolve, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the likelihood of aerosolization.

          • Spill Management:

            • In case of a small spill inside the fume hood, gently cover the powder with a damp paper towel to avoid raising dust.

            • Wipe the area with the damp towel, and dispose of it as hazardous waste.

            • Clean the area with an appropriate solvent.

            • For larger spills, evacuate the area and follow your institution's emergency procedures.

          Disposal Plan: A Cradle-to-Grave Responsibility

          Proper disposal of both the chemical waste and contaminated PPE is a critical final step in the safe handling workflow.

          Waste Characterization
          • Solid Waste: Unused Boc-Cys(Acm,O)-OH and any materials grossly contaminated with the powder (e.g., weigh boats, paper towels from spills).

          • Liquid Waste: Solutions containing Boc-Cys(Acm,O)-OH.

          • Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges.

          Disposal Workflow

          The following diagram outlines the appropriate waste streams for materials associated with Boc-Cys(Acm,O)-OH.

          Disposal_Workflow cluster_generation Waste Generation Point (Fume Hood) cluster_streams Segregated Waste Streams cluster_containers Designated Waste Containers Source Handling of Boc-Cys(Acm,O)-OH Solid_Waste Solid Chemical Waste (Unused reagent, contaminated solids) Source->Solid_Waste Liquid_Waste Liquid Chemical Waste (Reaction mixtures, solutions) Source->Liquid_Waste PPE_Waste Contaminated PPE Waste (Gloves, disposable coats) Source->PPE_Waste Solid_Container Labeled, Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled, Sealed Liquid Waste Container Liquid_Waste->Liquid_Container PPE_Container Labeled, Sealed Dry Waste Container PPE_Waste->PPE_Container Final_Disposal Institutional Hazardous Waste Disposal Solid_Container->Final_Disposal Liquid_Container->Final_Disposal PPE_Container->Final_Disposal

          Caption: Waste stream diagram for Boc-Cys(Acm,O)-OH and associated materials.

          Step-by-Step Disposal Protocol
          • Segregation at the Source: Never mix different waste streams. Use separate, clearly labeled, and sealed containers for solid, liquid, and contaminated PPE waste.

          • Container Management: Keep waste containers closed when not in use. Do not overfill containers.

          • Final Disposal: Adhere strictly to your institution's and local regulations for the disposal of chemical waste. Arrange for pickup by your Environmental Health and Safety (EHS) department.

          By integrating these safety protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research.

          References

          • ThermoPoudre. (n.d.). PPE for Powder Coating: Safety and Maximum Protection.
          • Sigma-Aldrich. (n.d.). Boc-Cys(Acm)-OH = 96.0 T 19746-37-3.
          • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
          • Sigma-Aldrich. (n.d.). Boc-Cys(Acm)-OH Novabiochem 19746-37-3.
          • Ambeed.com. (n.d.). Boc-Cys(Acm)-OH | Carbamates.
          • Aapptec Peptides. (n.d.). Boc-Cys(Acm)-OH [19746-37-3].
          • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
          • Sigma-Aldrich. (n.d.). Boc-Cys(Acm)-OH Novabiochem 19746-37-3.
          • Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
          • Unknown. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
          • Santa Cruz Biotechnology. (n.d.). Boc-Cys(Acm)-OH | CAS 19746-37-3 | SCBT.
          • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
          • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
          • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
          • Unknown. (2019, November 19). Amino Acid-Protecting Groups.
          • Chemodex. (n.d.). (Boc-Cys-OH)2 - CAS-Number 10389-65-8.
          • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
          • Aapptec Peptides. (n.d.). Boc-Cys(Acm)-OH [19746-37-3].
          • Bachem. (2021, October 11). Cysteine Derivatives.
          • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Cys(Acm).
          • Chongqing Chemdad Co., Ltd. (n.d.). BOC-CYS(ACM)-OH.
          • Unknown. (n.d.). Boc-Cys(Acm)-OH (CAS 19746-37-3).
          • PubChem. (n.d.). S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine.
          • PMC. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.
          • PubMed. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups.
          • Globe Chemie. (n.d.). Boc-Cys(Acm)-OH Manufacturer,Exporter,Supplier in India.
          • ChemPep. (n.d.). 19746-37-3 | Boc-Cys(Acm)-OH.
          • Sigma-Aldrich. (n.d.). Boc-Cys(Acm)-OH Novabiochem 19746-37-3.
          • BuyersGuideChem. (n.d.). Boc-L-Cys(Acm,O)-OH suppliers and producers.
          • Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.
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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.